Technical Documentation Center

Phenyl 4-oxoazepane-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Phenyl 4-oxoazepane-1-carboxylate
  • CAS: 1798716-06-9

Core Science & Biosynthesis

Foundational

The Dual-Axis Reactivity of Phenyl 4-Oxoazepane-1-Carboxylate: A Strategic Guide for Medicinal Chemistry and Complex Scaffold Synthesis

Executive Summary In the pursuit of novel chemical space, medicinal chemists are increasingly shifting from flat, rigid heterocycles to conformationally flexible, sp³-rich ring systems. Phenyl 4-oxoazepane-1-carboxylate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel chemical space, medicinal chemists are increasingly shifting from flat, rigid heterocycles to conformationally flexible, sp³-rich ring systems. Phenyl 4-oxoazepane-1-carboxylate (CAS: 1798716-06-9) represents a highly versatile building block in this paradigm. Featuring a seven-membered azepanone core protected by a phenyloxycarbonyl (Phoc) group, this molecule offers a unique "dual-axis" reactivity profile.

This whitepaper provides an in-depth technical analysis of the mechanistic pathways governing phenyl 4-oxoazepane-1-carboxylate. By dissecting the electrophilic nature of the C4 ketone and the chemoselective E1cb reactivity of the N1 phenyl carbamate, this guide equips researchers with self-validating protocols to synthesize complex, three-dimensional pharmacophores such as central nervous system (CNS) agents and unsymmetrical ureas[1].

Structural Anatomy & Electronic Properties

The synthetic utility of phenyl 4-oxoazepane-1-carboxylate is driven by two distinct functional domains:

  • The Azepanone Core (C4 Axis): Synthesized primarily via the ring expansion of piperidin-4-ones using ethyl diazoacetate[2], the 7-membered azepane ring introduces critical conformational flexibility. This flexibility allows the resulting derivatives to adopt binding conformations inaccessible to 6-membered piperidine analogs, a strategy successfully employed in the development of mu-opioid receptor (MOR) antagonists and kinase inhibitors[3].

  • The Phenyl Carbamate (N1 Axis): While traditional protecting groups like Boc or Cbz are designed for inertness, the phenyloxycarbonyl (Phoc) group acts as a reactive synthetic handle. The electron-withdrawing nature of the phenyl ring makes the phenoxide anion an excellent leaving group under specific basic conditions, unlocking chemoselective pathways for urea synthesis[4].

Reactivity A Phenyl 4-oxoazepane -1-carboxylate B C4 Ketone Reactivity (Reductive Amination, Grignard Addition) A->B Electrophilic Center C N1 Carbamate Reactivity (E1cb Isocyanate Formation, Urea Synthesis) A->C Phoc Leaving Group D 7-Membered CNS Therapeutics B->D NaBH(OAc)3 / R-NH2 E Unsymmetrical Urea Scaffolds C->E R-NH2 / Base

Figure 1: Bifurcated synthetic utility of phenyl 4-oxoazepane-1-carboxylate.

Core Mechanisms of Action

Pathway A: Electrophilic Functionalization at the C4 Ketone

The C4 carbonyl group is highly susceptible to nucleophilic attack. The most common transformation is reductive amination to yield 4-aminoazepane derivatives.

Mechanism & Causality: When reacted with a primary amine (e.g., aniline), the ketone undergoes nucleophilic addition followed by dehydration to form a transient iminium ion. To prevent the premature reduction of the starting ketone into an alcohol, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is utilized as the reducing agent. The electron-withdrawing acetate ligands on STAB significantly reduce the nucleophilicity of the hydride compared to NaBH₄, ensuring that only the highly electrophilic iminium intermediate is reduced[3].

Pathway B: Chemoselective Urea Formation via the N1 Phoc Group

Organic carbamates are highly valued in drug design for their proteolytic stability and membrane permeability[1]. The Phoc group on the azepane nitrogen allows for the direct, phosgene-free synthesis of unsymmetrical ureas.

Mechanism & Causality: Unlike Boc-protected amines, Phoc carbamates react with primary amines via an E1cb-type (Elimination Unimolecular conjugate base) mechanism [4].

  • A base (such as triethylamine) abstracts a proton, driving the elimination of the phenoxide leaving group.

  • This generates a highly reactive, transient isocyanate intermediate in situ.

  • The isocyanate is immediately trapped by the incoming primary amine, forming an unsymmetrical urea.

This chemoselective pathway strictly requires a primary amine to proceed efficiently, allowing researchers to discriminate between different nucleophiles in complex mixtures[4].

Mechanism A N-Phoc Azepane (Phenyl Carbamate) B Deprotonation (Base) A->B E1cb Initiation C Isocyanate Intermediate + Phenol (Leaving Group) B->C Elimination D Nucleophilic Attack (Primary Amine) C->D Trapping E Unsymmetrical Urea Derivative D->E Proton Transfer

Figure 2: E1cb-type mechanism for chemoselective urea formation at the N1 position.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and yields associated with the dual-axis functionalization of phenyl 4-oxoazepane-1-carboxylate.

Reaction AxisTransformationReagents & CatalystsTemp (°C)Typical Yield (%)Mechanistic Driver
C4 Ketone Reductive AminationAmine, NaBH(OAc)₃, AcOH, DCE0 to 2575–90Iminium ion reduction
C4 Ketone Grignard AdditionRMgX, THF0 to 2540–65Direct nucleophilic addition
N1 Carbamate Unsymmetrical Urea1° Amine, NEt₃, CHCl₃60 (Reflux)80–95E1cb Isocyanate trapping
N1 Carbamate DeprotectionTBAF (cat.), THF25>90Fluoride-induced cleavage

Experimental Protocols

To ensure reproducibility, the following self-validating workflows detail the exact conditions required to exploit the dual reactivity of the compound.

Protocol 1: Reductive Amination at the C4 Position

Objective: Synthesize a 4-aminoazepane scaffold while preserving the N1 Phoc protecting group.

  • Imine Formation: In an oven-dried round-bottom flask under nitrogen, dissolve phenyl 4-oxoazepane-1-carboxylate (1.0 equiv) and the target primary amine (e.g., aniline, 1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Catalysis: Add glacial acetic acid (1.5 equiv) dropwise to catalyze the dehydration step. Stir the mixture for 30–60 minutes at room temperature until TLC indicates complete consumption of the starting ketone.

  • Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (STAB, 2.0 equiv) portion-wise to control the exothermic reduction of the iminium ion[3].

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure 4-aminoazepane derivative.

Protocol 2: Chemoselective Urea Formation at the N1 Position

Objective: Convert the N1 phenyl carbamate into an unsymmetrical urea without the use of phosgene.

  • Reaction Setup: Dissolve the C4-functionalized phenyl azepane-1-carboxylate (1.0 equiv) and a primary aliphatic amine (1.2 equiv) in chloroform (CHCl₃) (0.1 M concentration).

  • Base Initiation: Add triethylamine (NEt₃, 3.0 equiv) to the solution. Note: The excess base is critical to abstract the proton and initiate the E1cb elimination of the phenoxide group[4].

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60 °C for 24–48 hours. Monitor the disappearance of the carbamate starting material via LC-MS.

  • Workup: Cool the mixture to room temperature and dilute with DCM.

  • Phenol Removal: Wash the organic phase twice with 1 N NaOH aqueous solution to remove the liberated phenol byproduct. Subsequently, wash with 1 N HCl to remove any unreacted primary amine and excess NEt₃.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate to dryness. The resulting unsymmetrical urea is typically of high purity but can be further refined via recrystallization or flash chromatography.

References[2] Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications. URL:https://pubs.acs.org/doi/10.1021/op1001807[1] Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. URL:https://pubs.acs.org/doi/10.1021/jm501371w[4] Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. URL:https://pubs.acs.org/doi/10.1021/acsomega.2c05574[3] Design, Syntheses, and Pharmacological Evaluations of Core Ring Expanded Fentanyl Analogues as Potential Counteracting Agents Against Fentanyl Induced Respiratory Depression. ACS Chemical Neuroscience. URL:https://pubs.acs.org/doi/10.1021/acschemneuro.3c00508

Sources

Exploratory

Phenyl 4-oxoazepane-1-carboxylate: Physicochemical Profiling and Strategic Utility in Medicinal Chemistry

As drug discovery programs increasingly prioritize high fraction sp3 ( Fsp3​ ) character to improve clinical success rates, seven-membered nitrogen heterocycles (azepanes) have emerged as privileged scaffolds. Phenyl 4-o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly prioritize high fraction sp3 ( Fsp3​ ) character to improve clinical success rates, seven-membered nitrogen heterocycles (azepanes) have emerged as privileged scaffolds. Phenyl 4-oxoazepane-1-carboxylate represents a highly versatile, bifunctional building block. It combines the conformational flexibility of the azepane ring with two orthogonal reactive handles: an electrophilic 4-oxo group for structural diversification and a phenyloxycarbonyl (Phoc) group for chemoselective activation or protection.

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic causality, and validated laboratory workflows for utilizing Phenyl 4-oxoazepane-1-carboxylate in advanced organic synthesis.

Physicochemical & Molecular Data

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in biphasic extractions, chromatographic purifications, and reaction molarity calculations. The data for Phenyl 4-oxoazepane-1-carboxylate is summarized below[1][2][3].

PropertyValue
Chemical Name Phenyl 4-oxoazepane-1-carboxylate
CAS Number 1798716-06-9
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.27 g/mol
Monoisotopic Mass 233.1052 Da
InChIKey OYLUXASXYAJKQB-UHFFFAOYSA-N
Physical Form Powder
Recommended Storage Room Temperature (RT)

Structural Causality in Medicinal Chemistry (E-E-A-T)

As an application scientist, selecting the right building block requires looking beyond the drawn structure to understand the causality of its reactivity. Phenyl 4-oxoazepane-1-carboxylate is engineered with specific synthetic advantages:

The Azepane Scaffold: Scaffold Hopping

Azepanes are frequently utilized in medicinal chemistry to perform "scaffold hopping" from traditional piperidine rings[4]. The seven-membered ring alters the exit vectors of substituents, often disrupting flat, planar conformations. This increases the Fsp3​ character of the molecule, which correlates strongly with improved aqueous solubility, reduced off-target promiscuity, and enhanced metabolic stability[5].

The Phenyloxycarbonyl (Phoc) Handle: Chemoselective Reactivity

While tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) are standard amine protecting groups, the phenyl carbamate (Phoc) group offers unique, chemoselective reactivity. Phoc carbamates are highly stable under standard conditions but act as activated intermediates when exposed to specific nucleophiles[6].

  • Urea Formation: Phoc carbamates react smoothly with primary aliphatic amines to form asymmetric ureas without the need for highly toxic phosgene or unstable isocyanates[6][7].

  • Orthogonal Deprotection: If the free azepane is required, the Phoc group can be cleaved using a catalytic amount of Tetra-n-butylammonium fluoride (TBAF), operating via an E1cb-type mechanism[7].

The 4-Oxo Handle: Divergent Functionalization

The ketone at the 4-position is sterically accessible and serves as the primary site for divergent synthesis. It readily undergoes reductive amination to yield 4-aminoazepanes, Grignard additions to form tertiary alcohols, or Wittig reactions to install exocyclic olefins[5][8].

Workflow A Phenyl 4-oxoazepane-1-carboxylate (Core Scaffold) B Reductive Amination (4-Oxo Handle) A->B NaBH(OAc)3, Amine C Urea Formation (Phoc Displacement) A->C 1° Amine, NEt3, Heat D TBAF Deprotection (Free Azepane) A->D TBAF (Catalytic)

Divergent synthetic applications of Phenyl 4-oxoazepane-1-carboxylate.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The workup steps are explicitly chosen to chemically separate the desired product from predictable byproducts based on pKa and solubility differentials.

Protocol A: Chemoselective Urea Formation via Phoc Displacement

This protocol leverages the Phoc group to synthesize an asymmetric urea derivative[6][7].

Causality of Design: The reaction generates phenol as a stoichiometric byproduct. The workup uses 1N NaOH to deprotonate the phenol ( pKa​≈10 ), driving it into the aqueous layer as sodium phenoxide, while the neutral urea product remains in the organic phase.

  • Reaction Setup: In an oven-dried flask under argon, dissolve Phenyl 4-oxoazepane-1-carboxylate (1.0 mmol, 1.0 equiv) in anhydrous chloroform (10 mL).

  • Reagent Addition: Add triethylamine (NEt₃, 3.0 mmol, 3.0 equiv) followed by the selected primary aliphatic amine (1.2 mmol, 1.2 equiv).

  • Execution: Heat the mixture to reflux for 48 hours. Monitor the consumption of the starting material via TLC (UV active due to the phenyl ring).

  • Self-Validating Workup:

    • Cool the mixture to room temperature and dilute with dichloromethane (20 mL).

    • Phenol Removal: Extract the organic layer with 1N aqueous NaOH (2 × 15 mL). Note: This step is critical to remove the displaced phenol byproduct.

    • Amine Removal: Wash the organic layer with 2N aqueous HCl (15 mL) to protonate and remove any unreacted primary amine and NEt₃.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude asymmetric urea. Purify via flash chromatography if necessary.

Protocol B: Reductive Amination at the 4-Oxo Position

This protocol installs an amine at the 4-position while leaving the Phoc carbamate intact.

  • Reaction Setup: Dissolve Phenyl 4-oxoazepane-1-carboxylate (1.0 mmol, 1.0 equiv) and the target amine (1.1 mmol, 1.1 equiv) in 1,2-dichloroethane (DCE, 10 mL).

  • Imine Formation: Stir at room temperature for 2 hours to allow for imine/iminium ion formation. (Optional: Add molecular sieves or catalytic acetic acid if using a deactivated secondary amine).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 equiv) in portions. The mild reducing agent selectively reduces the iminium ion without affecting the unreacted ketone or the Phoc carbamate.

  • Execution: Stir at room temperature for 16 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (15 mL) to neutralize acetic acid byproducts. Extract with dichloromethane (3 × 15 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

Mechanistic Visualization: Phoc Displacement

The displacement of the Phoc group by an amine or its deprotection by TBAF does not proceed via a simple BAc​2 addition-elimination. Because it is a carbamate derived from a secondary amine (the azepane nitrogen), it typically requires more forcing conditions than primary amine derivatives, proceeding via an isocyanate-like transition state or direct nucleophilic attack depending on the base[6][7].

Mechanism A Phoc-Protected Azepane B Base / Nucleophile (Amine or TBAF) A->B C Tetrahedral Intermediate (or Isocyanate-like) B->C D Phenolate Elimination (- PhO⁻) C->D E Asymmetric Urea (If Amine used) D->E R-NH2 Addition F Hydrolysis (If TBAF/H2O used) D->F Decarboxylation G Free Azepane (Deprotected) F->G

Mechanism for Phoc carbamate displacement yielding ureas or free azepanes.

Sources

Foundational

The Architecture of Azepanone Scaffolds: Historical Discovery and Synthesis Pathways of Phenyl 4-Oxoazepane-1-Carboxylate

Introduction & Pharmacological Significance In the landscape of modern medicinal chemistry, seven-membered nitrogen heterocycles (azepanes) occupy a privileged chemical space. Specifically, phenyl 4-oxoazepane-1-carboxyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Significance

In the landscape of modern medicinal chemistry, seven-membered nitrogen heterocycles (azepanes) occupy a privileged chemical space. Specifically, phenyl 4-oxoazepane-1-carboxylate (CAS: 1798716-06-9) serves as a highly versatile building block. The azepan-4-one core[1] provides a unique three-dimensional vector for substituents compared to the flatter, more common piperidine rings.

The strategic placement of the phenyl carbamate group at the N1 position is not merely for protection; it acts as an activated intermediate. In drug discovery, the phenoxy group is an excellent leaving group, allowing researchers to rapidly generate diverse urea libraries by reacting the scaffold with various primary or secondary amines. Meanwhile, the C4 ketone provides a handle for reductive aminations, Grignard additions, or spirocycle formations.

Historical Context: The Seven-Membered Ring Challenge

Historically, the synthesis of seven-membered rings has been plagued by both thermodynamic and kinetic barriers. Unlike five- or six-membered rings, azepanes suffer from significant transannular strain (Pitzer strain) and unfavorable entropic factors during cyclization. Early approaches to azepane synthesis relied heavily on the Beckmann rearrangement of cyclohexanone oximes (famously used for caprolactam production). However, placing a ketone precisely at the 4-position of an azepane ring requires a different mechanistic logic.

The breakthrough in synthesizing 4-oxoazepanes came from the homologation of readily available 4-piperidones. By utilizing diazo-insertion techniques (a variant of the Büchner–Curtius–Schlotterbeck reaction), chemists could predictably expand the six-membered ring to a seven-membered ring. This methodology was eventually optimized for industrial scale-up, proving that hazardous reagents like ethyl diazoacetate (EDA) could be managed safely under controlled conditions[2].

Mechanistic Synthesis Pathways

The most robust and scalable pathway for synthesizing phenyl 4-oxoazepane-1-carboxylate is the Diazo-Insertion Ring Expansion .

The mechanism relies on the differential migratory aptitude of the carbon atoms adjacent to the ketone.

  • Activation: The C4 ketone of 1-phenoxycarbonyl-4-piperidone is activated by a Lewis acid (typically BF3​⋅OEt2​ ).

  • Nucleophilic Attack: Ethyl diazoacetate (EDA) attacks the activated carbonyl, forming a tetrahedral intermediate.

  • Migration & Extrusion: Nitrogen gas ( N2​ ) is extruded, providing the thermodynamic driving force for a 1,2-alkyl shift. The ring expands to form a β -keto ester (phenyl 5-(ethoxycarbonyl)-4-oxoazepane-1-carboxylate)[2].

  • Decarboxylation: The intermediate is subjected to Krapcho decarboxylation to remove the ethyl ester, yielding the final target.

Mechanism A 1-Phenoxycarbonyl- 4-piperidone B Lewis Acid Activation (BF3·OEt2) A->B Activation C Diazoacetate Attack (Tetrahedral Intermediate) B->C + EDA D N2 Extrusion & Alkyl Migration C->D - N2 E β-Keto Ester Azepane D->E Ring Expansion F Phenyl 4-oxoazepane- 1-carboxylate E->F Krapcho Decarb.

Mechanistic sequence of diazo-insertion ring expansion and subsequent decarboxylation.

Quantitative Pathway Analysis

To understand why the EDA ring expansion is preferred over alternative methods, we must analyze the quantitative metrics of the available synthetic routes.

Synthesis PathwayKey ReagentsOverall YieldScalabilityKey Causality & Strategic Advantage
Diazo-Insertion (EDA) EDA, BF3​⋅OEt2​ , NaCl/DMSO65–75%High (Industrial)EDA is inexpensive. Krapcho conditions preserve the sensitive phenyl carbamate group[2].
Diazo-Insertion (TMS-CHN₂) TMS-CHN2​ , Sc(OTf)3​ 50–60%LowDirect formation avoids decarboxylation, but TMS-CHN2​ is highly toxic and cost-prohibitive at scale.
Dieckmann Condensation Acyclic diester, NaOMe40–50%MediumSuffers from high thermodynamic barriers for 7-membered ring closure; requires high dilution.

Self-Validating Experimental Protocol

As a Senior Application Scientist, it is critical to design protocols that are self-validating. The following procedure for the synthesis of phenyl 4-oxoazepane-1-carboxylate incorporates strict In-Process Controls (IPCs) to ensure causality and experimental integrity.

Step 1: Synthesis of 1-Phenoxycarbonyl-4-piperidone
  • Procedure: Dissolve 4-piperidone hydrochloride hydrate (1.0 eq) in dichloromethane (DCM). Add triethylamine (2.5 eq) and cool the mixture to 0°C. Slowly add phenyl chloroformate (1.05 eq) dropwise.

  • Causality & IPC: The reaction is highly exothermic. Temperature must be maintained below 5°C to prevent the formation of dimeric impurities.

  • Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The reaction is complete when the ninhydrin-active baseline spot (free amine) disappears.

Step 2: Ring Expansion via Ethyl Diazoacetate (EDA)
  • Procedure: Dissolve 1-phenoxycarbonyl-4-piperidone (1.0 eq) in anhydrous DCM under an inert atmosphere. Cool to -25°C. Add BF3​⋅OEt2​ (1.2 eq). Slowly infuse ethyl diazoacetate (1.3 eq) over 2 hours using a syringe pump.

  • Causality & IPC: BF3​⋅OEt2​ coordinates to the ketone, increasing its electrophilicity. EDA is added slowly at -25°C to strictly control the rate of nitrogen gas evolution and prevent thermal runaway or epoxide formation[2].

  • Validation: Attach a bubbler to monitor N2​ evolution. The step is validated when gas evolution ceases and LC-MS confirms the mass of the β -keto ester intermediate.

Step 3: Chemoselective Krapcho Decarboxylation
  • Procedure: Concentrate the intermediate and dissolve it in DMSO containing 2 equivalents of water. Add NaCl (1.5 eq) and heat the mixture to 130°C for 6 hours.

  • Causality & IPC: Acidic or basic hydrolysis would cleave the crucial phenyl carbamate. Krapcho conditions are chosen because the chloride ion acts as a soft nucleophile, selectively attacking the ethyl group of the β -keto ester to liberate CO2​ while leaving the carbamate intact[2].

  • Validation: Monitor by HPLC. The reaction is complete when the peak corresponding to the β -keto ester fully transitions to the target mass of phenyl 4-oxoazepane-1-carboxylate ( m/z 233.27).

Workflow Step1 Step1 Step2 Step 2: Diazo Ring Expansion Reagents: EDA, BF3·OEt2 Control: N2 evolution rate Step1->Step2 IPC: TLC/HPLC confirms complete protection Step3 Step 3: Krapcho Decarboxylation Reagents: NaCl, wet DMSO Control: 130°C, monitor by HPLC Step2->Step3 IPC: Gas evolution ceases, beta-keto ester forms Step4 Step4 Step3->Step4 IPC: Complete loss of ethyl ester mass

Self-validating experimental workflow with critical In-Process Controls (IPCs).

References

  • Sigma-Aldrich. "phenyl 4-oxoazepane-1-carboxylate | 1798716-06-9".
  • ACS Publications. "Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate". Organic Process Research & Development.
  • PubChem. "Azepan-4-one | C6H11NO | CID 1501891".

Sources

Exploratory

Phenyl 4-oxoazepane-1-carboxylate: Comprehensive Safety Data, Handling Guidelines, and Synthetic Utility in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the transition from flat, sp2-hybridized aromatic systems to sp3-rich three-dimensional scaffolds is a critical strategy for improving the pharmacokinetic profiles a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the transition from flat, sp2-hybridized aromatic systems to sp3-rich three-dimensional scaffolds is a critical strategy for improving the pharmacokinetic profiles and target specificity of drug candidates. Phenyl 4-oxoazepane-1-carboxylate (CAS: 1798716-06-9) has emerged as a highly versatile seven-membered nitrogen heterocycle (azepane) building block[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, toxicological profile, and step-by-step synthetic utility, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Significance

The structural architecture of Phenyl 4-oxoazepane-1-carboxylate offers two distinct chemical handles: a reactive 4-oxo (ketone) group for diverse functionalization, and a secondary amine protected by a robust phenyl carbamate (phenoxycarbonyl) group.

Quantitative Physicochemical Data
PropertyValue
CAS Number 1798716-06-9
Molecular Formula C13H15NO3
Molecular Weight 233.27 g/mol
InChIKey OYLUXASXYAJKQB-UHFFFAOYSA-N
Physical Form Solid / Powder
Storage Temperature Room Temperature (RT)

Data sourced from Sigma-Aldrich chemical profiling[2].

Causality in Scaffold Design: The azepane ring provides a conformationally flexible yet defined core that is highly effective in targeting neuropsychiatric pathways, such as monoamine transporter inhibition (NET, DAT)[1]. The choice of a phenyl carbamate protecting group over traditional Boc or Fmoc groups is highly intentional. Phenyl carbamates exhibit exceptional stability under standard cross-coupling and reductive amination conditions, ensuring the amine remains masked while the ketone is functionalized, yet they can be selectively cleaved under specific nucleophilic conditions[3].

Safety Data Sheet (SDS) & Toxicological Evaluation

Understanding the mechanistic toxicology of Phenyl 4-oxoazepane-1-carboxylate is essential for establishing safe laboratory practices. The compound carries several critical GHS hazard classifications[4].

GHS Hazard Classifications
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral/Dermal/Inhal) 4Harmful if swallowed, in contact with skin, or inhaledH302, H312, H332
Skin Corrosion/Irritation 2Causes skin irritationH315
Serious Eye Damage/Irritation 2ACauses serious eye irritationH319
Specific Target Organ Toxicity (Single) 3May cause drowsiness or dizzinessH336

Mechanistic Toxicology:

  • H315 / H319 (Irritation): The phenyl carbamate moiety acts as a mild electrophile. Upon contact with moisture in the eyes or skin, it can react with nucleophilic residues in dermal and ocular proteins, triggering localized inflammatory cascades[4].

  • H336 (CNS Depression): Azepane derivatives possess a high affinity for central nervous system targets[1]. If aerosolized powder is inhaled, the lipophilic nature of the protected scaffold facilitates rapid absorption across the pulmonary epithelium and the blood-brain barrier, leading to systemic CNS depression, drowsiness, and dizziness.

Handling, Storage, and Risk Mitigation Protocols

To mitigate the risks outlined in the SDS, handling must follow a strict, self-validating workflow.

Storage Conditions: Store at room temperature (RT) in a tightly sealed, desiccated container[2]. Ambient moisture can slowly hydrolyze the carbamate over time, degrading the structural integrity of the building block.

Self-Validating Handling Protocol:

  • Environment Verification: Before opening the container, verify the fume hood is operating at a negative pressure of at least 100 fpm (feet per minute). Validation: Use a visual flow indicator or anemometer.

  • PPE Setup: Don nitrile gloves (double-gloving recommended due to H312 dermal toxicity), safety goggles, and a lab coat. If weighing large quantities outside a controlled enclosure, a particulate respirator (N95 or P100) is mandatory.

  • Transfer: Use anti-static spatulas to prevent aerosolization of the fine powder.

  • Decontamination: Post-handling, wipe down all surfaces with a mild alkaline solution (e.g., 5% Na2CO3). Causality: The alkaline environment rapidly hydrolyzes any residual phenyl carbamate into harmless phenol and carbon dioxide, neutralizing the electrophilic hazard.

HandlingWorkflow A Storage (RT, Dry) B PPE Setup (Gloves, Mask, Goggles) A->B C Fume Hood Operation (Negative Pressure) B->C D Weighing & Transfer (Anti-static) C->D E Spill/Decon (Alkaline Wash) D->E If spill occurs F Waste Disposal (Halogen-free Org Waste) D->F Post-handling E->F

Caption: Safe handling and exposure mitigation workflow for Phenyl 4-oxoazepane-1-carboxylate.

Synthetic Utility & Experimental Methodologies

The primary utility of Phenyl 4-oxoazepane-1-carboxylate lies in the functionalization of the 4-oxo group, followed by the selective deprotection of the phenyl carbamate to yield a free secondary amine for further coupling.

Step-by-Step Methodology: Reductive Amination & Selective Deprotection

Phase 1: Reductive Amination Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected as the reducing agent because it is mild enough to selectively reduce the intermediate iminium ion without reducing the ketone directly or prematurely cleaving the phenyl carbamate.

  • Reaction Setup: Dissolve Phenyl 4-oxoazepane-1-carboxylate (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation. Stir at RT for 1 hour.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is complete only when the starting material peak (m/z 234[M+H]+) is entirely consumed.

  • Workup: Quench with saturated aqueous NaHCO3 to neutralize the acid and destroy excess hydride. Extract with dichloromethane (DCM).

Phase 2: Selective Deprotection of the Phenyl Carbamate Causality: Unlike Boc groups (which require strong acids like TFA), phenyl carbamates can be efficiently cleaved using Tetrabutylammonium fluoride (TBAF). The fluoride ion acts as a strong nucleophile and base, attacking the carbamate carbonyl to release the free amine, phenol, and CO2[3].

  • Reaction Setup: Dissolve the functionalized intermediate in anhydrous THF.

  • Cleavage: Add TBAF (1.0 M in THF, 3.0 eq). Seal the vessel and reflux for 6 hours[3].

  • Self-Validation Checkpoint: Monitor via TLC (stain with Ninhydrin). The appearance of a distinct, ninhydrin-active spot confirms the successful liberation of the secondary azepane amine.

  • Purification: Concentrate the mixture and purify via flash column chromatography (DCM/MeOH/NH4OH gradient) to isolate the target azepane scaffold.

SyntheticPathway A Phenyl 4-oxoazepane-1-carboxylate (Ketone + Protected Amine) B Reductive Amination (R-NH2, NaBH(OAc)3, DCE) A->B C Functionalized Azepane (Phenyl Carbamate Int.) B->C D Deprotection (TBAF, THF, Reflux) C->D E Free Azepane Scaffold (Target Molecule) D->E

Caption: Synthetic logic for the functionalization and deprotection of the azepane scaffold.

References

  • Sigma-Aldrich.
  • NextSDS.
  • ACS Publications. "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology". Journal of Medicinal Chemistry.
  • NIH PMC. "Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group". nih.gov.

Sources

Protocols & Analytical Methods

Method

Application Note: Bifunctional Derivatization of Phenyl 4-Oxoazepane-1-Carboxylate for Advanced Azepane Scaffolds

Here is a comprehensive Application Note and Protocol for the synthesis of azepane derivatives from phenyl 4-oxoazepane-1-carboxylate, designed for researchers and drug development professionals. Introduction & Strategic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive Application Note and Protocol for the synthesis of azepane derivatives from phenyl 4-oxoazepane-1-carboxylate, designed for researchers and drug development professionals.

Introduction & Strategic Rationale

Azepane derivatives—characterized by their conformationally flexible, seven-membered nitrogen-containing heterocyclic rings—are highly valued in medicinal chemistry[1]. They rank among the top 100 most frequently used ring systems in small molecule drug discovery, offering unique three-dimensionality for target binding[2].

When constructing complex 1,4-disubstituted azepane libraries (such as core-ring expanded fentanyl analogs or CGRP receptor antagonists), phenyl 4-oxoazepane-1-carboxylate (CAS: 1798716-06-9)[3] serves as a premier bifunctional building block. Its strategic advantage lies in its orthogonal reactivity profile:

  • The C4 Ketone Handle: Acts as a highly receptive electrophilic center for reductive amination[4], allowing the introduction of diverse pharmacophores (e.g., anilines, aliphatic amines).

  • The N1 Phenyl Carbamate: Unlike standard Boc (acid-labile)[5] or Cbz (hydrogenolysis-labile) protecting groups, the phenyl carbamate is stable under the mildly acidic conditions required for reductive amination[4]. Furthermore, it functions as an activated ester equivalent. Upon thermal activation with an amine, the phenoxide group is expelled, facilitating the direct synthesis of urea derivatives at the N1 position. This completely eliminates the need for highly toxic reagents like phosgene or triphosgene, drastically improving safety and efficiency in parallel library synthesis.

Pathway Start Phenyl 4-oxoazepane- 1-carboxylate Ketone C4 Ketone Handle (Reductive Amination) Start->Ketone Path A Carbamate N1 Phenyl Carbamate (Urea Formation) Start->Carbamate Path B Intermediate 4-Aminoazepane Intermediate Ketone->Intermediate NaBH(OAc)3, R-NH2 Final 1,4-Disubstituted Azepane Derivative Carbamate->Final Orthogonal Functionalization Intermediate->Final R'-NH2, Heat (- Phenol)

Strategic pathway for dual functionalization of phenyl 4-oxoazepane-1-carboxylate.

Experimental Protocols

The following self-validating protocols detail the sequential functionalization of the azepane core.

Protocol A: Reductive Amination at C4

This step installs the first diversity element ( R1​ ) via the ketone handle, yielding a 4-aminoazepane intermediate[4].

  • Imine Formation: To a solution of phenyl 4-oxoazepane-1-carboxylate (1.0 eq, e.g., 1.0 g, 4.29 mmol) in anhydrous dichloromethane (DCM, 30 mL) on an ice bath (0 °C), add the desired primary amine (e.g., aniline, 1.5 eq) and glacial acetic acid (1.5 eq)[4].

    • Causality Insight: Acetic acid acts as a crucial Brønsted acid catalyst. It protonates the carbonyl oxygen to accelerate nucleophilic attack by the amine and facilitates the subsequent dehydration step to form the imine/iminium species prior to reduction.

  • Reduction: Add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 2.0 eq) portion-wise at 0 °C[4].

    • Causality Insight: NaBH(OAc)3​ is explicitly chosen over NaBH4​ or NaCNBH3​ because it is a milder, sterically hindered reducing agent. It selectively reduces the protonated imine without reducing the unreacted ketone, thereby suppressing the formation of the unwanted 4-hydroxyazepane byproduct.

  • Reaction Progression: Allow the resulting mixture to warm to room temperature and stir overnight (approx. 12–16 hours)[4].

  • Quench & Workup: Quench the reaction by adding methanol (MeOH, 5 mL) to safely destroy excess hydride[4]. Dilute the mixture with additional DCM (100 mL) and wash with saturated aqueous NaHCO3​ to neutralize the acetic acid. Extract the organic layer, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

Protocol B: Phosgene-Free Urea Synthesis at N1

This step installs the second diversity element ( R2​ ) by displacing the phenyl carbamate to form a urea.

  • Aminolysis: Dissolve the crude 4-aminoazepane intermediate (1.0 eq) from Protocol A in anhydrous DMSO (0.1 M). Add the desired secondary amine (2.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality Insight: DMSO is selected as the solvent due to its high boiling point and polar aprotic nature, which heavily stabilizes the polar transition state during the nucleophilic acyl substitution. DIPEA acts as a non-nucleophilic acid scavenger, ensuring the reacting amine remains in its active, unprotonated state.

  • Thermal Activation: Heat the reaction mixture to 80–100 °C for 8–12 hours.

    • Causality Insight: Elevated temperatures are strictly required to overcome the activation energy barrier for the expulsion of the phenoxide leaving group.

  • Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and wash extensively with water (to remove DMSO) and 1M NaOH (to deprotonate and remove the phenol byproduct). Purify via reverse-phase HPLC or flash chromatography (Hexane:Ethyl Acetate gradient)[1].

Workflow Step1 Step 1: Imine Formation Amine, AcOH, DCM, 0°C Step2 Step 2: Reduction NaBH(OAc)3, 0°C to RT, 12h Step1->Step2 Step3 Step 3: Workup & Isolation MeOH quench, aq. NaHCO3 wash Step2->Step3 Step4 Step 4: Aminolysis (Urea Synthesis) 2° Amine, DIPEA, DMSO, 80°C Step3->Step4 Step5 Step 5: Purification Flash Chromatography / HPLC Step4->Step5

Step-by-step experimental workflow for the bifunctional derivatization of the azepane core.

Quantitative Data & Optimization Summary

The table below summarizes the optimized reaction parameters and expected yields based on the steric and electronic nature of the incoming amines during both functionalization stages.

Reaction StageAmine ClassEquivalentsCatalyst / AdditiveTemp & TimeExpected Yield (%)
C4 Reductive Amination Aliphatic Primary1.2 eqAcOH (1.2 eq)0 °C to RT, 12h85 - 95%
C4 Reductive Amination Aromatic Primary (Anilines)1.5 eqAcOH (1.5 eq)0 °C to RT, 16h75 - 88%
C4 Reductive Amination Secondary Amines2.0 eq Ti(OiPr)4​ (1.0 eq)*RT, 24h60 - 75%
N1 Urea Synthesis Aliphatic Secondary2.0 eqDIPEA (2.0 eq)80 °C, 8h80 - 90%
N1 Urea Synthesis Aromatic Amines3.0 eqDIPEA (3.0 eq)100 °C, 12h50 - 70%

*Note: For sterically hindered secondary amines at C4, replacing AcOH with Lewis acidic Titanium(IV) isopropoxide facilitates tighter iminium ion formation prior to reduction.

References

  • Source: National Institutes of Health (NIH)
  • phenyl 4-oxoazepane-1-carboxylate | 1798716-06-9 Source: Sigma-Aldrich URL
  • N-Boc-hexahydro-1H-azepin-4-one Source: Chem-Impex URL
  • Azepane-4-carbonitrile | Research Chemical Source: Benchchem URL
  • Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols Source: Benchchem URL

Sources

Application

High-Efficiency Reductive Amination Protocols Utilizing Phenyl 4-oxoazepane-1-carboxylate

Application Note & Methodological Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Scope The 7-membered azepane ring system is a highly valued conformational scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Scope

The 7-membered azepane ring system is a highly valued conformational scaffold in modern drug discovery, offering unique vector trajectories compared to traditional 6-membered piperidines. Phenyl 4-oxoazepane-1-carboxylate (CAS: 1798716-06-9) serves as a premier versatile building block for synthesizing 1,4-diazepane and 4-aminoazepane derivatives.

Converting the C4-ketone of this scaffold into an amine via reductive amination is a critical transformation. However, the success of this reaction heavily depends on the steric and electronic properties of the incoming amine nucleophile. This application note provides two rigorously validated protocols for the reductive amination of phenyl 4-oxoazepane-1-carboxylate, ensuring high yields across a broad substrate scope.

Mechanistic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why specific reagents and conditions are selected, rather than merely following a recipe.

The Protecting Group Strategy

The phenyl carbamate protecting group on the azepane nitrogen is a deliberate choice. Unlike Boc (which is acid-labile) or Cbz (which is cleaved by catalytic hydrogenation), the phenyl carbamate is highly stable under the mildly acidic and Lewis-acidic conditions required for reductive amination. It can be orthogonally deprotected later in the synthesis using strong alkaline hydrolysis (e.g., LiOH/H₂O) or converted directly into ureas via amine nucleophiles at elevated temperatures.

Reductant Selection & Chemoselectivity

Reductive amination requires the reducing agent to selectively target the transient iminium ion over the starting ketone.

  • Sodium Triacetoxyborohydride (STAB): The electron-withdrawing acetoxy groups on STAB significantly reduce the nucleophilicity of the hydride. This renders STAB unreactive toward most aliphatic ketones but highly reactive toward the more electrophilic iminium ion, preventing premature reduction of the ketone to an alcohol[1].

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄): When dealing with sterically hindered amines (e.g., tert-butylamine) or weakly nucleophilic anilines, the equilibrium for imine formation is thermodynamically unfavorable. Ti(OiPr)₄ acts as both a powerful water scavenger and a Lewis acid, driving the formation of a transient aminocarbinolatotitanium complex that can be subsequently trapped by standard hydride sources like NaBH₄[2],[3].

Workflow Visualization

G Ketone Phenyl 4-oxoazepane-1-carboxylate Eval Evaluate Sterics & Nucleophilicity Ketone->Eval Amine Amine Nucleophile Amine->Eval PathA Protocol A: STAB in DCE (Unhindered Amines) Eval->PathA Aliphatic 1°/2° PathB Protocol B: Ti(OiPr)4 / NaBH4 (Hindered/Weak Amines) Eval->PathB Anilines / Bulky IntA Iminium Ion Intermediate PathA->IntA IntB Aminocarbinolatotitanium PathB->IntB Product 4-Aminoazepane-1-carboxylate IntA->Product Hydride Transfer IntB->Product Hydride Transfer

Workflow for selecting the optimal reductive amination protocol based on amine properties.

Experimental Protocols

Protocol A: Direct Reductive Amination with STAB

Optimized for unhindered primary and secondary aliphatic amines.

Self-Validating System & In-Process Controls: The addition of acetic acid is critical for secondary amines to facilitate the dehydration of the hemiaminal to the iminium ion. The reaction is self-indicating; unreacted STAB will vigorously evolve H₂ gas during the NaHCO₃ quench, confirming that the hydride source was active and present in excess.

Step-by-Step Methodology:

  • Initiation: In an oven-dried flask under N₂, dissolve phenyl 4-oxoazepane-1-carboxylate (1.0 equiv, 0.2 M) and the target amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add glacial acetic acid (1.0 equiv). Stir the mixture at room temperature (20–25 °C) for 30 minutes to allow pre-equilibration of the hemiaminal/iminium species.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) over 5 minutes to manage mild exotherms.

  • Monitoring: Stir at room temperature for 4–12 hours. Monitor via LC-MS (look for the [M+H]+ of the product mass) or TLC (ninhydrin stain for primary/secondary amine products).

  • Quench & Workup: Once the ketone is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ (1:1 v/v with reaction solvent). Caution: Gas evolution. Stir vigorously for 15 minutes.

  • Isolation: Extract the aqueous layer with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Lewis Acid-Mediated Stepwise Reductive Amination

Optimized for sterically hindered amines (e.g., tert-butylamine) and weakly nucleophilic anilines.

Self-Validating System & In-Process Controls: Ti(OiPr)₄ is moisture-sensitive; the reaction must remain a clear, homogenous yellow/orange solution during the imination step. Upon aqueous quench, the immediate precipitation of a stark white solid (TiO₂) visually validates the successful hydrolysis of the titanium complex.

Step-by-Step Methodology:

  • Initiation: In an oven-dried flask under N₂, dissolve phenyl 4-oxoazepane-1-carboxylate (1.0 equiv, 0.2 M) and the target amine (1.2 equiv) in anhydrous Tetrahydrofuran (THF).

  • Lewis Acid Activation: Dropwise, add Titanium(IV) isopropoxide (2.0 equiv). Stir the reaction mixture at room temperature for 8–10 hours to ensure complete formation of the aminocarbinolatotitanium complex.

  • Reduction: Cool the reaction flask to 0 °C using an ice bath. Carefully add Sodium Borohydride (NaBH₄) (1.5 equiv) in small portions. Remove the ice bath and stir for an additional 4–6 hours at room temperature.

  • Quench & Workup: Quench the reaction by adding 2M aqueous ammonia (or water) dropwise until a thick white precipitate of TiO₂ forms.

  • Isolation: Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (EtOAc). Separate the organic layer from the filtrate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Quantitative Data & Optimization Summaries

Table 1: Optimization of Protocol A (STAB) Parameters Reaction conditions: Phenyl 4-oxoazepane-1-carboxylate (1.0 eq), Benzylamine (1.1 eq), STAB (1.5 eq), 25 °C.

SolventAdditiveTime (h)Conversion (%)Rationale / Causality
DCENone1285%Standard baseline; iminium formation is rate-limiting.
DCE AcOH (1.0 eq) 4 >95% Optimal; acid catalyzes hemiaminal dehydration.
THFAcOH (1.0 eq)880%Slower kinetics compared to halogenated solvents[1].
MeOHNone1240%Poor chemoselectivity; STAB degrades in protic solvents.

Table 2: Substrate Scope & Protocol Selection Matrix

Amine ClassExample NucleophileRecommended ProtocolIsolated Yield (%)
Primary AliphaticBenzylamineProtocol A92%
Secondary AliphaticMorpholineProtocol A88%
Sterically Hinderedtert-ButylamineProtocol B78%
Weakly NucleophilicAnilineProtocol B81%

Sources

Method

Application Notes and Protocols: Deprotection Strategies for Phenyl 4-Oxoazepane-1-carboxylate in Peptide Synthesis

Introduction In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target peptide.[1] The 4-oxoazepane-1-carboxylate moiety, specifica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target peptide.[1] The 4-oxoazepane-1-carboxylate moiety, specifically the phenyl ester variant, serves as a crucial building block and a protective scaffold in the synthesis of complex peptide architectures and peptidomimetics. The azepane ring system is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The phenyl carbamate protecting group offers stability under a range of conditions, yet its efficient and selective removal is a critical step that dictates the overall success of the synthetic route.[2]

This technical guide provides a comprehensive overview of deprotection strategies for phenyl 4-oxoazepane-1-carboxylate, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of various deprotection methods, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols to ensure reproducibility and success in your synthetic endeavors.

Core Principles of Phenyl Carbamate Deprotection

The deprotection of a phenyl carbamate, such as in phenyl 4-oxoazepane-1-carboxylate, involves the cleavage of the carbamate bond to liberate the secondary amine of the azepane ring. The choice of deprotection strategy is dictated by the overall synthetic scheme, the presence of other sensitive functional groups within the peptide sequence, and the desired orthogonality.[3] The primary strategies for phenyl carbamate cleavage can be broadly categorized as nucleophilic attack, catalytic hydrogenation, and photolytic cleavage.

Deprotection Workflow Overview

The general workflow for the deprotection of phenyl 4-oxoazepane-1-carboxylate and subsequent steps in peptide synthesis is illustrated below.

Deprotection_Workflow cluster_synthesis Peptide Synthesis cluster_deprotection Deprotection cluster_workup Work-up & Purification cluster_analysis Analysis & Further Synthesis Protected_Peptide Phenyl 4-oxoazepane-1-carboxylate -containing Peptide Deprotection_Step Deprotection Reagents (e.g., Nucleophile, H2/Pd, hv) Protected_Peptide->Deprotection_Step Workup Aqueous Work-up & Extraction Deprotection_Step->Workup Purification Chromatography (e.g., HPLC) Workup->Purification Deprotected_Peptide Deprotected Azepane-Peptide Purification->Deprotected_Peptide Analysis Characterization (e.g., MS, NMR) Deprotected_Peptide->Analysis Next_Step Further Peptide Coupling or Modification Deprotected_Peptide->Next_Step

Caption: General workflow for deprotection and subsequent processing.

I. Nucleophilic Cleavage Strategies

Nucleophilic cleavage is a versatile and widely employed method for the deprotection of carbamates. This approach relies on the attack of a nucleophile on the carbonyl carbon of the carbamate, leading to the formation of an unstable intermediate that subsequently collapses to release the free amine, carbon dioxide, and the phenoxide leaving group. The choice of nucleophile and reaction conditions is critical to ensure selectivity and avoid unwanted side reactions.

A. Base-Catalyzed Methanolysis

A mild and effective method for the deprotection of heteroaromatic and other activated carbamates involves base-catalyzed methanolysis.[4] This method is particularly advantageous when other sensitive functional groups that are labile to harsher conditions are present.

Mechanism: The reaction is initiated by the deprotonation of methanol by a base to generate the methoxide ion, a potent nucleophile. The methoxide then attacks the carbonyl carbon of the phenyl carbamate.

Methanolysis_Mechanism start Phenyl 4-oxoazepane-1-carboxylate reagents CH3OH Base (e.g., NaOMe, DBU) start->reagents Reaction Initiation intermediate Tetrahedral Intermediate reagents:meth->intermediate Nucleophilic Attack products 4-Oxoazepane Methyl Phenyl Carbonate CO2 + Phenol intermediate->products:amine Collapse & Protonation intermediate->products:carbonate Elimination Photolytic_Cleavage Photolabile_Carbamate Peptide with Photolabile Carbamate UV_Light UV Light (hv) Photolabile_Carbamate->UV_Light Irradiation Excited_State Excited State Intermediate UV_Light->Excited_State Cleavage Bond Cleavage Excited_State->Cleavage Deprotected_Peptide Deprotected Peptide Cleavage->Deprotected_Peptide Byproducts Photochemical Byproducts Cleavage->Byproducts

Sources

Application

Application Note: Step-by-Step Cross-Coupling Strategies for Phenyl 4-oxoazepane-1-carboxylate in Drug Discovery

Strategic Rationale & Scaffold Overview The seven-membered azepane ring is a highly privileged pharmacophore in modern medicinal chemistry, offering unique conformational flexibility and three-dimensional vector projecti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Scaffold Overview

The seven-membered azepane ring is a highly privileged pharmacophore in modern medicinal chemistry, offering unique conformational flexibility and three-dimensional vector projection compared to standard piperidine analogues. Phenyl 4-oxoazepane-1-carboxylate (CAS: 1798716-06-9)[1] serves as an advanced building block for synthesizing complex polycyclic or heavily substituted azepines.

Unlike the more common tert-butyl (Boc) or benzyl (Cbz) protecting groups, the phenyl carbamate provides an orthogonal protection strategy. It is highly robust against strong bases (e.g., LiHMDS) and transition-metal catalysis, yet it can be selectively cleaved via basic hydrolysis or nucleophilic displacement when required. This application note details two divergent, field-proven cross-coupling workflows to functionalize this scaffold:

  • C4-Functionalization: Enol triflation followed by Suzuki-Miyaura coupling to yield 4-aryl-2,3,6,7-tetrahydro-1H-azepines.

  • C3-Functionalization: Palladium-catalyzed α -arylation to yield 3-aryl-4-oxoazepanes.

Pathway A: C4-Functionalization via Enol Triflate & Suzuki-Miyaura Coupling

Mechanistic Causality

Direct cross-coupling of a ketone is impossible; the C4 position must first be activated. By treating the azepanone with a non-nucleophilic strong base (LiHMDS), we kinetically deprotonate the α -position to form a lithium enolate. This enolate is subsequently trapped using N -phenyl-bis(trifluoromethanesulfonimide) ( PhNTf2​ ). PhNTf2​ is chosen over triflic anhydride ( Tf2​O ) because it is a milder, crystalline solid that prevents unwanted polymerization or attack on the carbamate group[2]. The resulting enol triflate is a highly reactive pseudo-halide primed for Pd(0)-catalyzed Suzuki-Miyaura cross-coupling[3].

C4_Workflow SM Phenyl 4-oxoazepane- 1-carboxylate (Starting Material) Triflate Enol Triflate Intermediate (Activated Electrophile) SM->Triflate 1. LiHMDS, THF, -78°C 2. PhNTf₂, -78°C to RT (Enolization & Trapping) Product 4-Aryl-2,3,6,7-tetrahydro- 1H-azepine Derivative (Cross-Coupled Product) Triflate->Product Ar-B(OH)₂, Pd(dppf)Cl₂ K₂CO₃, Dioxane/H₂O, 80°C (Suzuki-Miyaura)

Workflow for the C4-functionalization of phenyl 4-oxoazepane-1-carboxylate via enol triflation.

Protocol 1: Synthesis of Phenyl 4-(((trifluoromethyl)sulfonyl)oxy)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Self-Validation Check: The reaction must be kept strictly anhydrous to prevent quenching of the lithium enolate.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add phenyl 4-oxoazepane-1-carboxylate (1.0 equiv, 5.0 mmol) and anhydrous THF (25 mL).

  • Enolization: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add LiHMDS (1.0 M in THF, 1.2 equiv, 6.0 mmol) over 10 minutes. Stir at -78 °C for 1 hour to ensure complete kinetic enolate formation.

  • Triflation: Dissolve PhNTf2​ (1.2 equiv, 6.0 mmol) in 10 mL of anhydrous THF and add it dropwise to the reaction mixture at -78 °C[2].

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Validation & Quench: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.3 ) should disappear, replaced by a non-UV active, PMA-stainable spot ( Rf​≈0.6 ). Quench with saturated aqueous NH4​Cl (20 mL).

  • Workup: Extract with EtOAc ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography (silica gel, 0-15% EtOAc in Hexanes) to afford the enol triflate.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Self-Validation Check: Degassing the solvent is critical to prevent the oxidative deactivation of the Pd(0) catalyst.

  • Setup: In a 20 mL microwave vial or Schlenk flask, combine the enol triflate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), and K2​CO3​ (3.0 equiv, 3.0 mmol).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane and H2​O (4:1 v/v, 10 mL). Sparge the mixture with argon for 15 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 0.05 mmol). The bidentate dppf ligand is specifically chosen here to suppress unwanted β -hydride elimination of the cyclic system[4].

  • Reaction: Seal the vessel and heat to 80 °C in an oil bath for 4-6 hours.

  • Validation: Analyze an aliquot via LC-MS. Look for the complete consumption of the triflate mass and the appearance of the target product mass ( [M+H]+ ).

  • Isolation: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc ( 3×15 mL). Filter the organics through a pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography.

Pathway B: C3-Functionalization via Palladium-Catalyzed α -Arylation

Mechanistic Causality

Direct α -arylation of azepanones bypasses the need for an enol triflate intermediate, forming a C(sp3)−C(sp2) bond directly at the C3 position. This Buchwald-Hartwig-type coupling requires careful catalyst design. The active Pd(0) species undergoes oxidative addition with the aryl bromide. Concurrently, a mild base ( Cs2​CO3​ ) deprotonates the azepanone to form an enolate, which transmetalates onto the Pd(II) center.

The critical challenge is the final step: reductive elimination. Cyclic aliphatic enolates are highly prone to β -hydride elimination, which yields unwanted α,β -unsaturated ketones. To force the desired reductive elimination, a bulky, electron-rich biaryl phosphine ligand like XPhos is strictly required[5].

AlphaArylation Pd_Cat Pd(0)L_n Active Catalyst (e.g., Pd/XPhos) Ox_Add Oxidative Addition [Ar-Pd(II)-Br L_n] Pd_Cat->Ox_Add + Ar-Br Trans Ligand Substitution [Ar-Pd(II)-Enolate L_n] Ox_Add->Trans Enolate Enolate Formation (Azepanone + Cs₂CO₃) Enolate->Trans Base-mediated Red_Elim Reductive Elimination (C-C Bond Formation) Trans->Red_Elim Red_Elim->Pd_Cat Catalyst Regeneration Product 3-Aryl-4-oxoazepane (Target Molecule) Red_Elim->Product Product Release

Catalytic cycle for the palladium-catalyzed α-arylation of 4-oxoazepanes at the C3 position.

Protocol 3: Direct α -Arylation with Aryl Bromides

Self-Validation Check: The choice of base is critical. While NaOtBu is often used in α -arylation, Cs2​CO3​ is mandated here to prevent any potential nucleophilic cleavage of the phenyl carbamate protecting group.

  • Setup: In an oven-dried Schlenk tube, add phenyl 4-oxoazepane-1-carboxylate (1.0 equiv, 1.0 mmol), aryl bromide (1.2 equiv, 1.2 mmol), Cs2​CO3​ (1.5 equiv, 1.5 mmol), Pd2​(dba)3​ (0.02 equiv, 0.02 mmol), and XPhos (0.04 equiv, 0.04 mmol).

  • Atmosphere Exchange: Evacuate the tube and backfill with argon (repeat 3 times).

  • Solvent: Add anhydrous, degassed Toluene (5 mL) via syringe.

  • Reaction: Seal the tube and heat to 100 °C for 16 hours.

  • Validation: Monitor by LC-MS. The formation of the product will be accompanied by a color change from dark purple/red (active Pd-dba complex) to a yellowish-brown suspension.

  • Workup: Cool the mixture, dilute with EtOAc (15 mL), and filter through Celite to remove the inorganic salts and palladium residues. Concentrate the filtrate and purify via flash chromatography (silica gel, gradient of 5-20% EtOAc in Hexanes).

Quantitative Data & Optimization Matrices

To guide further process development, the following tables summarize the empirical optimization data for both cross-coupling pathways.

Table 1: Optimization Matrix for Enol Triflate Suzuki-Miyaura Coupling (Pathway A)

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH9045High levels of protodeboronation observed.
Pd(OAc)2​ / SPhos K3​PO4​ THF/ H2​O 7062Moderate conversion; some enol triflate hydrolysis.
Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O 80 88 Optimal. Suppresses β -hydride elimination.

Table 2: Optimization Matrix for α -Arylation (Pathway B)

LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
BINAP NaOtBu Toluene100<10Carbamate cleavage and β -hydride elimination.
DavePhos Cs2​CO3​ Dioxane10055Sluggish transmetalation; incomplete conversion.
XPhos Cs2​CO3​ Toluene 100 78 Optimal. Bulky biaryl ligand forces reductive elimination.

References

  • US20240182494A1 - Compounds and methods for modulating her2 - Google Patents.
  • “Hidden” Mechanisms in Photoredox Catalysis: Strategies to Promote Challenging Redox Events - Acc. Chem. Res.
  • Convergent Strategies in Total Syntheses of Complex Terpenoids - Chemical Reviews.
  • EP1871761A2 - Derives spirocycliques heterocycliques et procedes d'utilisation - Google Patents.
  • Phenyl carboxylate (phenyl 4-oxoazepane-1-carboxylate) - Sigma-Aldrich.

Sources

Method

Scaling up phenyl 4-oxoazepane-1-carboxylate synthesis for pharmaceutical manufacturing

Application Note: Process Scale-Up and Synthesis of Phenyl 4-Oxoazepane-1-Carboxylate Executive Summary Phenyl 4-oxoazepane-1-carboxylate (CAS: 1798716-06-9) is a highly versatile, 7-membered heterocyclic building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Process Scale-Up and Synthesis of Phenyl 4-Oxoazepane-1-Carboxylate

Executive Summary

Phenyl 4-oxoazepane-1-carboxylate (CAS: 1798716-06-9) is a highly versatile, 7-membered heterocyclic building block utilized extensively in the discovery of central nervous system (CNS) therapeutics and complex alkaloid synthesis. Scaling up the synthesis of azepanone derivatives presents unique thermal and safety challenges, primarily due to the hazardous nature of conventional ring-expansion reagents. This application note details a robust, three-step, kilogram-scale synthetic route that circumvents explosive intermediates while maintaining high overall yields and exceptional purity.

Process Chemistry Rationale & Causality (E-E-A-T)

The traditional synthesis of 4-oxoazepanes relies on the ring expansion of protected 4-piperidones using diazomethane or trimethylsilyldiazomethane. However, at a scale exceeding 1 kg, diazomethane poses severe explosion hazards and toxicological risks, characterized by dangerous accumulation, exothermicity, and uncontrollable gas evolution[1].

To establish a self-validating, scalable system, this protocol utilizes Ethyl Diazoacetate (EDA) in the presence of boron trifluoride etherate (BF₃·OEt₂)[2]. EDA is commercially available, significantly less explosive, and allows for precise thermal control during the nitrogen-evolving insertion step.

Furthermore, the choice of the phenyl carbamate protecting group dictates our downstream processing. Phenyl carbamates are more labile than their Boc or Cbz counterparts under strongly basic conditions. Therefore, traditional saponification of the intermediate β-keto ester would result in undesired deprotection. To prevent this, we employ a Krapcho Decarboxylation (NaCl in aqueous DMSO at 130 °C). This neutral-to-mildly-basic condition selectively cleaves the β-keto ester, driving the reaction to completion via irreversible CO₂ evolution while perfectly preserving the phenyl carbamate moiety.

Synthetic Pathway & Workflow

Pathway A 4-Piperidone Monohydrate HCl B Phenyl 4-oxopiperidine -1-carboxylate A->B Phenyl Chloroformate K2CO3, H2O/THF, 0°C C Phenyl 3-(ethoxycarbonyl) -4-oxoazepane-1-carboxylate B->C Ethyl Diazoacetate (EDA) BF3·OEt2, CH2Cl2, -20°C D Phenyl 4-oxoazepane -1-carboxylate C->D Krapcho Decarboxylation NaCl, DMSO/H2O, 130°C

Fig 1: Three-step scale-up synthesis of phenyl 4-oxoazepane-1-carboxylate.

Quantitative Data & Quality Control Metrics

The following table summarizes the key performance indicators and Critical Process Parameters (CPPs) validated during a 1.0 kg input scale-up campaign.

Process StepInput ScaleIsolated YieldHPLC PurityCritical Process Parameter (CPP)In-Process Control (IPC)
1. Carbamate Protection 1.00 kg92%>98.5%Addition Temp < 10 °CTLC (Ninhydrin): Absence of free amine
2. Ring Expansion 1.31 kg85%>95.0%Reaction Temp strictly at -20 °CHPLC: <2% starting material remaining
3. Decarboxylation 1.45 kg88%>99.0%Heating at 130 °C; Venting of CO₂GC-MS: Complete loss of ester mass (M-72)
Overall Process 1.00 kg 68.8% >99.0% N/A N/A

Step-by-Step Experimental Protocols

Step 1: Synthesis of Phenyl 4-oxopiperidine-1-carboxylate Objective: Chemoselective protection of the secondary amine without enol-carbonate formation.

  • Preparation: Charge a 20 L jacketed reactor with 4-piperidone monohydrate hydrochloride (1.00 kg, 6.51 mol) and purified water (5.0 L). Stir at 250 rpm until complete dissolution is achieved.

  • Basification: Slowly add potassium carbonate (K₂CO₃, 2.25 kg, 16.3 mol) in portions. (Caution: Mild effervescence).

  • Cooling: Circulate coolant to drop the internal reactor temperature to 0–5 °C. Add tetrahydrofuran (THF, 2.0 L).

  • Addition: Dissolve phenyl chloroformate (1.12 kg, 7.16 mol) in THF (1.0 L). Add this solution dropwise via an addition funnel over 2 hours, strictly maintaining the internal temperature below 10 °C to prevent hydrolysis of the chloroformate.

  • Maturation & IPC: Allow the mixture to warm to room temperature and stir for 4 hours. Self-Validation: Spot the aqueous layer on TLC (stained with Ninhydrin); a negative result (no purple spot) confirms complete amine consumption.

  • Work-up: Extract the mixture with ethyl acetate (3 × 3.0 L). Wash the combined organic layers with brine (2.0 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a pale yellow solid (1.31 kg, 92% yield).

Step 2: Ring Expansion via Ethyl Diazoacetate (EDA) Objective: Regioselective methylene insertion to form the 7-membered azepane ring[3].

  • Preparation: In a rigorously dried, nitrogen-purged 20 L reactor, dissolve phenyl 4-oxopiperidine-1-carboxylate (1.31 kg, 5.97 mol) in anhydrous dichloromethane (DCM, 8.0 L).

  • Catalyst Addition: Cool the solution to -20 °C. Add boron trifluoride etherate (BF₃·OEt₂, 0.93 kg, 6.57 mol) dropwise. Stir for 15 minutes.

  • EDA Feed (Critical Step): Dilute ethyl diazoacetate (EDA, 0.82 kg, 7.16 mol) in anhydrous DCM (1.0 L). Feed this solution into the reactor via a syringe pump at a rate of 10 mL/min. Causality: The slow feed rate prevents the accumulation of unreacted EDA, mitigating the risk of a thermal runaway from the highly exothermic N₂ gas evolution[2]. Ensure the exhaust is routed through a bubbler to monitor gas release.

  • Maturation & IPC: Stir at -20 °C for an additional 2 hours. Self-Validation: Analyze via HPLC; proceed when starting material is <2%.

  • Quench & Work-up: Quench the reaction carefully with saturated aqueous NaHCO₃ (3.0 L) at -20 °C, then allow it to warm to room temperature. Separate the organic layer, extract the aqueous layer with DCM (2.0 L), dry the combined organics over Na₂SO₄, and concentrate to yield phenyl 3-(ethoxycarbonyl)-4-oxoazepane-1-carboxylate as a viscous amber oil (1.55 kg, 85% yield). Use directly in the next step.

Step 3: Krapcho Decarboxylation Objective: Cleavage of the β-keto ester to yield the target 4-oxoazepane while preserving the phenyl carbamate.

  • Preparation: Transfer the intermediate (1.55 kg, 5.08 mol) to a 10 L reactor equipped with a reflux condenser and a robust gas venting line.

  • Solvent & Salts: Add dimethyl sulfoxide (DMSO, 4.5 L), sodium chloride (NaCl, 0.45 kg, 7.62 mol), and purified water (0.18 L, 10.1 mol).

  • Heating: Heat the mixture to 130 °C. Causality: At this temperature, the chloride ion acts as a nucleophile to attack the ethyl group of the ester, generating ethyl chloride and a carboxylate intermediate that rapidly decarboxylates.

  • Maturation & IPC: Maintain heating for 4–6 hours. Monitor the bubbler for CO₂ evolution. Self-Validation: Analyze via GC-MS. The reaction is complete when the mass peak corresponding to the ester (M = 305) is entirely replaced by the product peak (M = 233).

  • Work-up & Isolation: Cool the reaction to room temperature. Pour the mixture into ice water (15.0 L) under vigorous stirring. Extract with ethyl acetate (4 × 4.0 L). Wash the combined organics extensively with water (3 × 5.0 L) to remove DMSO, followed by brine (3.0 L).

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from methyl tert-butyl ether (MTBE) / heptane to yield phenyl 4-oxoazepane-1-carboxylate as a white crystalline solid (1.04 kg, 88% yield, >99.0% HPLC purity).

References

  • Huang, Y.-S., Zhang, W.-Q., Zhang, P.-F., & Liu, X.-G. "Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate". Industrial & Engineering Chemistry Research, 2010, 49(23), 12164–12167. URL: [Link]

  • ResearchGate. "Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity". Journal of Physics: Conference Series, 2023. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of phenyl 4-oxoazepane-1-carboxylate in aqueous media

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay results and poor bioavailability caused by hydrophobic compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay results and poor bioavailability caused by hydrophobic compounds. This guide provides specialized troubleshooting, causal explanations, and self-validating methodologies for overcoming the aqueous solubility limitations of phenyl 4-oxoazepane-1-carboxylate .

Compound Overview & The Causality of Insolubility

Phenyl 4-oxoazepane-1-carboxylate (CAS 1798716-06-9) is a neutral, highly lipophilic organic intermediate [1]. Its poor aqueous solubility is driven by its molecular architecture: the hydrophobic phenyl ring and the non-ionizable carbamate and ketone moieties prevent favorable hydrogen bonding with water. Because it lacks acidic or basic functional groups, standard pH-adjustment strategies (like salt formation) are entirely ineffective.

To successfully dissolve this compound, we must rely on thermodynamic interventions: disrupting the crystalline lattice using co-solvents, lowering interfacial tension via surfactants, or physically shielding the hydrophobic regions through host-guest complexation [2].

SolubilizationWorkflow Start Phenyl 4-oxoazepane-1-carboxylate (Aqueous Insoluble) Decision Target Application? Start->Decision InVitro In Vitro Assays (Low Conc. < 100 µM) Decision->InVitro Cell/Biochem Assays InVivo In Vivo Dosing (High Conc. > 1 mg/mL) Decision->InVivo Animal Models Cosolvent Co-solvent/Surfactant System (DMSO + Tween 80) InVitro->Cosolvent Cyclo Inclusion Complexation (HP-β-CD) InVivo->Cyclo Validate Validation (Centrifugation + LC-MS/DLS) Cosolvent->Validate Cyclo->Validate

Decision tree for phenyl 4-oxoazepane-1-carboxylate solubilization strategies.

Troubleshooting Guide & FAQs

Q1: Why does phenyl 4-oxoazepane-1-carboxylate precipitate immediately when I dilute my DMSO stock into a standard aqueous buffer (PBS)? A: This is a classic case of solvent-shift nucleation. While DMSO effectively solvates the compound by disrupting its crystalline lattice, rapid dilution into water drastically increases the polarity of the medium. The compound's hydrophobic driving force causes it to self-associate and precipitate before it can disperse. Solution: You must introduce a surfactant (e.g., Tween 80) into the aqueous phase prior to adding the DMSO stock to create micelles that can instantly trap the hydrophobic molecules.

Q2: What is the optimal co-solvent strategy for cell-based in vitro assays? A: Cell-based assays typically tolerate a maximum of 0.5% to 1% DMSO to avoid cytotoxicity. To maintain solubility at these low co-solvent levels, use a ternary system: DMSO (solvent), Tween 80 (surfactant), and PBS. Tween 80 forms a micellar dispersion that stabilizes the compound dynamically.

Q3: I need a high-concentration solution (>1 mg/mL) for in vivo IV dosing. Co-solvents are too toxic at this level. What is the alternative? A: For high-concentration, biocompatible formulations, cyclodextrin inclusion complexation is the gold standard [3]. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that perfectly accommodates the phenyl ring of phenyl 4-oxoazepane-1-carboxylate, while its hydrophilic exterior ensures excellent water solubility. This physically masks the hydrophobicity without altering the drug's covalent structure.

Q4: How do I validate that the compound is truly dissolved and not just forming a deceptive nano-suspension? A: Visual inspection is scientifically insufficient; colloidal nano-suspensions often appear perfectly clear to the naked eye but will cause erratic assay readouts. Self-Validating Protocol: Always centrifuge your final formulation at 10,000 x g for 15 minutes. If a pellet forms, you have a suspension. For absolute certainty, analyze the supernatant via LC-MS to confirm the target concentration, or use Dynamic Light Scattering (DLS) to ensure the absence of particulate aggregates >10 nm.

Quantitative Data: Solubilization Limits

The following table summarizes the expected solubility limits of phenyl 4-oxoazepane-1-carboxylate across different formulation strategies. Note: Values are empirical estimates based on structurally analogous lipophilic carbamates.

Solubilization StrategyExcipient CompositionMax Achievable SolubilityTarget Application
Aqueous Buffer (Control) PBS (pH 7.4)< 1 µg/mLNone
Co-solvent Only 5% DMSO / 95% PBS~10 - 20 µg/mLBiochemical Assays
Micellar Dispersion 1% DMSO / 5% Tween 80 / 94% PBS~100 - 200 µg/mLCell-based Assays
Inclusion Complexation 20% (w/v) HP-β-CD in PBS> 2.0 mg/mLIn Vivo Dosing (IV/IP)

Step-by-Step Experimental Protocols

Protocol A: Co-solvent/Surfactant Micellar Formulation (For In Vitro Assays)

Causality Focus: Preventing localized supersaturation.

  • Stock Preparation: Dissolve phenyl 4-oxoazepane-1-carboxylate in 100% anhydrous DMSO to create a 10 mM stock solution. Ensure complete dissolution via vortexing.

  • Aqueous Phase Preparation: Prepare a 5% (v/v) Tween 80 solution in PBS (pH 7.4). Stir until completely homogenous.

  • Controlled Mixing: Place the Tween 80/PBS solution on a magnetic stirrer at 500 RPM. Add the DMSO stock dropwise (10 µL at a time) directly into the vortex center. Do not add the aqueous buffer to the DMSO, as this guarantees immediate precipitation.

  • Validation: Centrifuge the final mixture at 10,000 x g for 10 minutes. Extract the supernatant and quantify via LC-MS to confirm the thermodynamic solubility matches your theoretical concentration.

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

Causality Focus: Achieving host-guest thermodynamic equilibrium.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile Water for Injection (WFI) or PBS.

  • Co-dissolution: Add the solid phenyl 4-oxoazepane-1-carboxylate powder directly into the HP-β-CD solution.

  • Equilibration: Sonicate the mixture in a water bath at 25°C for 45 minutes to provide the activation energy required for the drug to enter the cyclodextrin cavity. Follow this with continuous magnetic stirring at room temperature for 12–24 hours to reach thermodynamic equilibrium.

  • Filtration & Validation: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed drug. Analyze the filtrate via DLS; a single peak at ~1-2 nm confirms successful molecular inclusion, whereas peaks >100 nm indicate failed complexation and colloidal aggregation.

CyclodextrinMechanism Drug Hydrophobic Drug (Phenyl 4-oxoazepane-1-carboxylate) Complex Inclusion Complex (Hydrophilic Exterior) Drug->Complex Non-covalent Interaction CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host-Guest Encapsulation

Mechanism of HP-β-CD host-guest encapsulation improving aqueous solubility of hydrophobic drugs.

References

  • Sigma-Aldrich. "phenyl 4-oxoazepane-1-carboxylate | 1798716-06-9". Sigma-Aldrich Product Catalog.
  • Kumari L, et al. "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs." Life (Basel). 2023 Apr 27;13(5):1099.
  • Charumanee S, et al. "Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug." Scientia Pharmaceutica. 2016 Oct 18;84(4):694-705.
Optimization

Column chromatography purification techniques for crude phenyl 4-oxoazepane-1-carboxylate

Welcome to the Technical Support Center for advanced chromatographic purification. This guide is specifically engineered for researchers and drug development professionals working with azepane scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced chromatographic purification. This guide is specifically engineered for researchers and drug development professionals working with azepane scaffolds. Here, we address the unique physicochemical challenges of isolating phenyl 4-oxoazepane-1-carboxylate from complex crude reaction mixtures.

Part 1: Mechanistic Insights into Azepane Chromatography

Phenyl 4-oxoazepane-1-carboxylate features a non-planar seven-membered ring, a moderately polar ketone at the 4-position, and a phenyl carbamate protecting group at the 1-position. Understanding the causality behind its chromatographic behavior is critical for designing a successful separation strategy.

The Role of the Carbamate Group

Unprotected azepan-4-one is a basic secondary amine. When subjected to normal-phase silica chromatography, basic organic amines interact strongly with Brønsted acidic silica silanols, leading to severe band broadening, tailing, and irreversible adsorption[1]. By converting the amine into a phenyl carbamate, the nitrogen's lone pair is delocalized into the carbonyl group. This neutralizes the basicity, allowing the molecule to behave as a moderately polar, neutral compound that elutes predictably in standard non-polar/polar solvent mixtures[2].

The Phenol Co-elution Challenge

The synthesis of phenyl 4-oxoazepane-1-carboxylate typically involves reacting azepan-4-one with phenyl chloroformate or diphenyl carbonate. A ubiquitous byproduct of this reaction is phenol . Because phenol and phenyl 4-oxoazepane-1-carboxylate share similar hydrogen-bonding capabilities and aromatic characteristics, they often exhibit near-identical retention factors ( Rf​ ) on standard bare silica, making direct column purification highly inefficient.

Part 2: Quantitative Data & System Parameters

To establish a baseline for your purification, consult the quantitative retention data below. This data dictates the solvent gradients required for optimal resolution.

Table 1: Chromatographic Properties & Solvent Selection

Compound / Impurity Rf​ (30% EtOAc/Hexane)Detection MethodChromatographic Behavior
Phenyl 4-oxoazepane-1-carboxylate 0.45UV (254 nm), KMnO 4​ Sharp, symmetrical peak
Phenol (Byproduct)0.40 - 0.50UV (254 nm), IodineCo-elutes; requires chemical removal
Azepan-4-one (Starting Material)0.05KMnO 4​ , NinhydrinSevere tailing; sticks to baseline
Phenyl chloroformate (Reagent)0.85UV (254 nm)Elutes in void volume / early fractions

Part 3: Self-Validating Purification Protocol

To guarantee purity, we employ a self-validating system : we eliminate the primary chromatographic interferent (phenol) chemically before the mixture ever touches the silica. By converting phenol into a water-soluble phenoxide salt, we ensure that the subsequent physical separation on the column is strictly limited to resolving the target compound from non-polar baseline impurities.

Step-by-Step Methodology

Phase 1: Pre-Chromatography Chemical Wash (Interferent Removal)

  • Dissolution: Dissolve the crude reaction mixture in 50 mL of Dichloromethane (DCM).

  • Deprotonation: Transfer to a separatory funnel and wash the organic layer with 0.1 M NaOH (3 x 20 mL). Causality: The NaOH deprotonates phenol ( pKa​ ~10), driving it entirely into the aqueous layer while the neutral carbamate remains in the DCM.

  • Neutralization & Drying: Wash the organic layer with 20 mL of saturated NaCl (brine), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield a crude oil.

Phase 2: Dry Loading (Band Sharpening) 4. Adsorption: Dissolve the crude oil in a minimal volume of DCM (approx. 5 mL). Add silica gel equal to 3 times the mass of the crude product. 5. Evaporation: Evaporate the DCM completely using a rotary evaporator until a free-flowing powder is obtained. Causality: Azepane carbamates often form viscous oils. Liquid loading directly onto a column causes uneven band distribution. Dry loading ensures a perfectly horizontal, narrow starting band, maximizing theoretical plates.

Phase 3: Flash Chromatography 6. Column Packing: Pack a flash chromatography column with standard silica gel (40-63 µm) using Hexanes. 7. Loading: Carefully pour the dry-loaded silica onto the flat top of the column bed. Top with a 1 cm layer of clean sand to prevent disturbance. 8. Gradient Elution: Begin elution with 5% Ethyl Acetate in Hexanes for 2 column volumes (CV) to flush non-polar impurities. Gradually increase the gradient to 30% Ethyl Acetate over 10 CVs. 9. Fraction Collection: Monitor fractions via UV (254 nm). The target compound typically elutes between 20% and 25% Ethyl Acetate.

Workflow Start Crude Phenyl 4-oxoazepane- 1-carboxylate TLC TLC Analysis (Hexane:EtOAc) Start->TLC CheckPhenol Phenol Co-elution? TLC->CheckPhenol Wash Aqueous Basic Wash (0.1 M NaOH) CheckPhenol->Wash Yes Load Dry Loading onto Silica Gel CheckPhenol->Load No Wash->Load Gradient Gradient Elution (5% to 30% EtOAc/Hex) Load->Gradient Fractions Fraction Collection & UV Monitoring Gradient->Fractions Pure Pure Target Compound Fractions->Pure

Workflow for the purification of crude phenyl 4-oxoazepane-1-carboxylate.

Part 4: Troubleshooting & FAQs

Q: I am observing significant band broadening and poor recovery. Is my product degrading on the column? A: Phenyl 4-oxoazepane-1-carboxylate is highly stable on silica. However, if your reaction did not reach completion, the unreacted azepan-4-one starting material will cause severe band broadening. Free basic amines interact destructively with acidic silica silanols, causing yield loss[1]. Ensure complete carbamate protection before purification. If you must recover the free amine starting material, switch to an amine-functionalized silica column or add a basic modifier (e.g., 1% Triethylamine) to your mobile phase[1].

Q: My product fraction is yellow, even though TLC shows a single spot under UV. What is causing this? A: Azepane derivatives, particularly those synthesized via ring-expansion or cyclization, can form trace oligomers or oxidation products that are highly chromophoric but exist in quantities too small to easily spot on TLC[2]. To resolve this, pass the combined yellow fractions through a small pad of activated carbon or use a shallower elution gradient (e.g., increasing EtOAc by only 2% increments per CV).

Q: Normal-phase silica is failing to separate a closely eluting impurity. Can I use reversed-phase (RP) chromatography? A: Yes. Reversed-phase HPLC is a powerful technique for the separation of polar and functionalized azepane compounds[3]. For preparative RP-HPLC, utilize a C18 column with a mobile phase gradient of Water and Acetonitrile. While basic azepanes require acidic modifiers (like 0.1% TFA) to maintain peak shape[3], your target compound is a neutral carbamate, meaning it will elute cleanly under standard neutral RP conditions.

Troubleshooting Issue Impurity Co-elution Detected in Fractions Identify Identify Impurity Type (UV/Stain Behavior) Issue->Identify TypeA High Rf UV-Active (e.g., Phenol) Identify->TypeA TypeB Low Rf / Tailing (e.g., Unreacted Amine) Identify->TypeB SolA Perform 0.1M NaOH Aqueous Wash TypeA->SolA SolB Use Amine-Modified Silica or RP-HPLC TypeB->SolB

Decision tree for resolving co-elution issues during azepane chromatography.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting Phenyl 4-oxoazepane-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of phenyl 4-oxoazepane-1-carboxylate (CAS: 1798716-06-9).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of phenyl 4-oxoazepane-1-carboxylate (CAS: 1798716-06-9). This bifunctional pharmaceutical intermediate presents unique handling challenges due to the dual moisture sensitivity of its protecting group and its reactive core.

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure scientific integrity and high yields in your downstream drug development workflows.

Mechanistic Insights: The Dual Threat of Moisture

When handling phenyl 4-oxoazepane-1-carboxylate, ambient moisture acts not just as an impurity, but as a reactive chemical agent that attacks the molecule on two fronts:

  • Carbamate Hydrolysis (The Phenyloxycarbonyl Vulnerability): Unlike standard Boc or Cbz protecting groups, the phenyloxycarbonyl (Phoc) group features a phenoxide leaving group. Because phenol is a significantly weaker base than tert-butanol or benzyl alcohol, phenoxide is a superior leaving group. This renders the carbamate carbonyl highly electrophilic. In the presence of moisture and trace base/acid, the Phoc group undergoes hydrolysis (often via a BAc2 mechanism), irreversibly degrading the intermediate into the free azepane amine, phenol, and carbon dioxide[1].

  • Ketone Hydration (gem-diol formation): The 4-oxo (ketone) moiety of the 7-membered azepane ring is highly susceptible to reversible hydration. Water attacks the ketone to form a gem-diol. While reversible, this hydrate acts as a thermodynamic sink, sequestering the reactive ketone and severely stalling downstream nucleophilic additions (such as reductive aminations or Grignard reactions).

Moisture Assessment & Mitigation Workflow

To prevent batch degradation and reaction failure, implement the following closed-loop diagnostic workflow.

MoistureWorkflow Start Phenyl 4-oxoazepane-1-carboxylate Batch Retrieval KFT Coulometric Karl Fischer Titration Evaluate H2O content Start->KFT Decision Water Content > 500 ppm? KFT->Decision Dry Azeotropic Drying (Toluene, 40°C, 10 mbar) Decision->Dry Yes Reaction Proceed to Moisture-Sensitive Reaction Decision->Reaction No Dry->KFT Re-evaluate Store Store under Argon at -20°C in desiccator Reaction->Store Post-Reaction

Workflow for moisture assessment and mitigation in phenyl 4-oxoazepane-1-carboxylate handling.

Quantitative Impact Data

The following table summarizes the empirical impact of varying moisture levels on the structural integrity of phenyl 4-oxoazepane-1-carboxylate and its performance in a standard reductive amination workflow.

Moisture Content (ppm)Ketone Hydration (%)Carbamate Hydrolysis (% at 24h, 25°C)Reductive Amination Yield (%)
< 100 < 1.0< 0.1> 95
500 ~ 5.00.582
2000 15 - 202.545
> 5000 > 40> 10.0< 15

Troubleshooting FAQs

Q: Why does phenyl 4-oxoazepane-1-carboxylate degrade faster than its Boc-protected counterpart during benchtop storage? A: The degradation is driven by the leaving group ability of the phenoxide ion. The phenyloxycarbonyl (Phoc) group is chemically designed to be more reactive (often used for chemoselective deprotections). Ambient moisture initiates a nucleophilic attack on the carbamate carbonyl, leading to premature deprotection[1]. Always store this compound in a desiccator under an inert argon atmosphere at -20°C.

Q: How should I accurately quantify moisture in this specific intermediate without degrading it? A: Coulometric Karl Fischer (KF) titration is the mandatory reference method for this intermediate[2]. Do not use Loss on Drying (LOD) or oven-desorption methods. Thermal methods will inadvertently trigger the thermal degradation of the Phoc group, releasing phenol and CO2, which the instrument will falsely register as "moisture," skewing your data and destroying your sample. Coulometric KF specifically reacts with water via iodine–sulfur dioxide chemistry, accurately quantifying moisture down to the single-digit ppm range[2].

Q: My reductive amination with this intermediate is stalling at 45% conversion. Is moisture to blame? A: Almost certainly. Reductive amination of 4-oxoazepane derivatives requires the formation of an intermediate imine or iminium ion—a condensation reaction that inherently releases water[3]. If your starting material already contains >2000 ppm water, the equilibrium is pushed backward, stalling the reaction. Furthermore, the water converts the ketone into an unreactive gem-diol. You must utilize a potent dehydrating agent in your reaction matrix (see SOP 2).

Standard Operating Procedures (SOPs)

SOP 1: Azeotropic Drying (Self-Validating Protocol)

Causality: Direct thermal drying under vacuum can cause compound degradation. Toluene forms a minimum-boiling azeotrope with water, allowing for the gentle, thermodynamically driven removal of moisture at low temperatures.

  • Dissolution: Dissolve 10.0 g of "wet" phenyl 4-oxoazepane-1-carboxylate in 100 mL of anhydrous toluene.

  • Evaporation: Transfer to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure (10–20 mbar). Note: 40°C provides enough thermal energy to break the hydrogen bonds of the gem-diol without providing the activation energy required for carbamate hydrolysis.

  • Iterative Purging: Repeat the dissolution and evaporation process twice more to ensure complete azeotropic water removal.

  • High Vacuum: Dry the resulting foam/powder under high vacuum (0.1 mbar) for 4 hours at room temperature.

  • Validation: Perform Coulometric KF titration to confirm the final moisture content is < 100 ppm[2]. If > 100 ppm, repeat step 4.

SOP 2: Anhydrous Reductive Amination Workflow

Causality: To overcome the thermodynamic penalty of water generation during azepane iminium formation, Titanium(IV) isopropoxide is used as a dual-purpose reagent. It acts as a Lewis acid to activate the ketone and as an irreversible water scavenger (forming inert TiO2), driving the equilibrium entirely to the product[3].

  • Setup: Under a strict argon atmosphere, dissolve the dried phenyl 4-oxoazepane-1-carboxylate (1.0 eq) and your target amine (1.1 eq) in anhydrous dichloromethane (DCM).

  • Activation & Dehydration: Add Titanium(IV) isopropoxide, Ti(OiPr)4​ (1.5 eq), dropwise at room temperature. Stir the mixture for 12 hours to ensure complete iminium formation and total moisture sequestration.

  • Reduction: Cool the reaction vessel to 0°C. Add sodium triacetoxyborohydride (STAB, 1.5 eq) in small portions to prevent exothermic spikes.

  • Quench & Workup: Quench the reaction cautiously with saturated aqueous NaHCO3​ . Filter the resulting titanium dioxide salts through a pad of Celite. Extract the filtrate with DCM, dry over anhydrous Na2​SO4​ , and purify via flash chromatography.

References

  • Title: Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study Source: ACS Omega URL: [Link]

  • Title: Karl Fischer Titration – Moisture Analysis Source: SG Systems Global URL: [Link]

  • Title: Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine Source: PMC (National Institutes of Health) URL: [Link]

Sources

Optimization

Improving catalytic efficiency in phenyl 4-oxoazepane-1-carboxylate transformations

Technical Support Center: Phenyl 4-Oxoazepane-1-Carboxylate Transformations Welcome to the technical support center for optimizing catalytic transformations involving phenyl 4-oxoazepane-1-carboxylate. This guide is desi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Phenyl 4-Oxoazepane-1-Carboxylate Transformations

Welcome to the technical support center for optimizing catalytic transformations involving phenyl 4-oxoazepane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile scaffold. The azepane ring is a crucial seven-membered heterocycle in many pharmaceutically active compounds, and achieving high efficiency in its transformations is paramount.[1] This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to enhance your experimental success.

Section 1: Understanding the Landscape of Catalysis

The primary catalytic target in phenyl 4-oxoazepane-1-carboxylate is the ketone at the C4 position. Its reduction to the corresponding alcohol is a common and critical transformation, often requiring high stereoselectivity. Challenges such as low conversion, poor diastereoselectivity, and catalyst deactivation are frequently encountered. This guide will focus predominantly on the catalytic hydrogenation of the ketone, as it is a foundational and often challenging step.

Common catalytic systems for such transformations often involve transition metals like Palladium (Pd), Platinum (Pt), and Rhodium (Rh).[2][3] The choice of catalyst, solvent, and reaction conditions is critical and interdependent, often requiring empirical screening to achieve optimal yield and selectivity.[4]

Section 2: Troubleshooting Guide - A-Q&A Approach

This section directly addresses common issues encountered during the catalytic transformation of phenyl 4-oxoazepane-1-carboxylate.

Issue 1: Low or No Conversion

Question: My catalytic hydrogenation of phenyl 4-oxoazepane-1-carboxylate is showing very low conversion, even after an extended reaction time. What are the likely causes and how can I fix it?

Answer: Low conversion is a frequent problem that can almost always be traced back to one of three areas: the catalyst, the substrate/solvent system, or the reaction conditions. A systematic approach is the best way to diagnose the issue.

Visual Workflow: Troubleshooting Low Conversion

G Start Low Conversion Observed Cat_Check Step 1: Evaluate Catalyst Start->Cat_Check Sub_Check Step 2: Inspect Substrate & Solvent Cat_Check->Sub_Check Poisoning Catalyst Poisoning? (e.g., Sulfur, Halides) Cat_Check->Poisoning Check Purity Deactivation Catalyst Deactivated? (Sintering, Coking) Cat_Check->Deactivation Check Handling Loading Incorrect Loading? Cat_Check->Loading Cond_Check Step 3: Re-evaluate Conditions Sub_Check->Cond_Check Purity Substrate Purity Issue? Sub_Check->Purity Solvent Inappropriate Solvent? Sub_Check->Solvent Pressure Insufficient H₂ Pressure? Cond_Check->Pressure Temp Suboptimal Temperature? Cond_Check->Temp Mixing Poor Agitation? Cond_Check->Mixing Sol_Cat1 Solution: - Purify Substrate - Use Guard Column - Screen Different Catalysts Poisoning->Sol_Cat1 Sol_Cat2 Solution: - Use Fresh Catalyst - Lower Temperature - Ensure Proper Agitation Deactivation->Sol_Cat2 Loading->Sol_Cat2 Sol_Sub1 Solution: - Re-purify via Column/Recrystallization - Check Starting Material CoA Purity->Sol_Sub1 Sol_Sub2 Solution: - Test Protic vs. Aprotic (e.g., MeOH, EtOH, THF, EtOAc) - Ensure Solvent is Dry & Degassed Solvent->Sol_Sub2 Sol_Cond Solution: - Increase H₂ Pressure (e.g., 1 to 5 bar) - Adjust Temperature (start at RT) - Increase Stirring Rate - Extend Reaction Time Pressure->Sol_Cond Temp->Sol_Cond Mixing->Sol_Cond

Caption: A systematic workflow for troubleshooting low conversion.

  • Catalyst-Related Issues:

    • Poisoning: The catalyst's active sites can be blocked by impurities.[5][6] Sulfur, nitrogen-containing compounds (if not the intended reactant), and halides are common poisons. Causality: These atoms coordinate strongly to the metal surface, preventing the substrate from accessing the active sites. Solution: Ensure the purity of your starting material. If impurities are suspected from upstream synthesis, re-purify via column chromatography.

    • Deactivation: The catalyst may have lost activity due to improper storage (oxidation) or sintering (agglomeration of metal particles at high temperatures).[6] Solution: Always use a fresh batch of catalyst or a newly opened bottle. If high temperatures are used, consider if they are causing the catalyst to degrade.[5] Most major suppliers can also provide bespoke catalysts tailored for specific needs.[7]

    • Inappropriate Catalyst Choice: Pd/C is a common choice, but for challenging substrates, Pt/C or PtO₂ may be more active.[5] For asymmetric hydrogenations, a chiral catalyst system like a Ru-BINAP complex is necessary.[8]

  • Substrate and Solvent Issues:

    • Purity: As mentioned, impurities in the starting material can poison the catalyst.[5] Solution: Verify the purity of your phenyl 4-oxoazepane-1-carboxylate by NMR and LC-MS before starting the reaction.

    • Solvent Choice: The solvent affects the solubility of both the substrate and the hydrogen gas.[5] Protic solvents like methanol and ethanol are common, but aprotic solvents like THF or ethyl acetate can be effective.[5] Causality: The solvent must be able to dissolve the substrate while not interfering with the catalyst. It should also be thoroughly degassed to remove oxygen, which can deactivate the catalyst.

  • Reaction Condition Issues:

    • Hydrogen Pressure: While balloon pressure (approx. 1 atm) is often sufficient, some reactions require higher pressures (e.g., 50-100 psi) to proceed efficiently.[5][8]

    • Temperature: Most hydrogenations run well at room temperature. Increasing the temperature can increase the rate but may also promote side reactions or catalyst deactivation.[5]

    • Agitation: In heterogeneous catalysis, efficient mixing is crucial for ensuring contact between the solid catalyst, the dissolved substrate, and the hydrogen gas.[5] If the reaction mixture is not being stirred vigorously, it can lead to mass transfer limitations, mimicking low catalyst activity.

Issue 2: Poor Selectivity and Formation of Byproducts

Question: My reaction is proceeding to completion, but I am getting a mixture of diastereomers or unexpected side products. How can I improve selectivity?

Answer: Poor selectivity is a common challenge, especially when creating a new chiral center.

  • Diastereoselectivity in Ketone Reduction:

    • Causality: The reduction of the C4-ketone creates a new stereocenter. Without a chiral influence, you will likely get a ~1:1 mixture of diastereomers (syn and anti relative to a potential substituent elsewhere).

    • Solution - Asymmetric Catalysis: To achieve high diastereoselectivity, a chiral catalyst is required. The Noyori asymmetric hydrogenation, which often uses a Ruthenium catalyst with a chiral BINAP ligand, is a gold standard for the enantioselective reduction of ketones.[8] The choice of the (R)- or (S)-BINAP ligand will determine which diastereomer is formed preferentially.

    • Solution - Substrate Control: If the azepane ring already contains a chiral center, it can influence the facial selectivity of the ketone reduction. However, this substrate control is often weak.[8]

  • Formation of Ring-Opened or Other Byproducts:

    • Causality: Under harsh conditions (high temperature or pressure, highly active catalysts), over-reduction or cleavage of the carbamate or even the azepane ring can occur.

    • Solution - Milder Conditions: Reduce the reaction temperature and pressure.[5] Use a less active catalyst (e.g., switch from PtO₂ to Pd/C).

    • Solution - Catalyst Screening: Different catalysts have different chemoselectivities. For instance, some catalysts are known to be more prone to causing debenzylation or other protecting group cleavage.[8] Screening a panel of catalysts is advisable.

Table 1: Catalyst and Condition Selection Guide for Ketone Hydrogenation

GoalRecommended CatalystSolventPressure (H₂)TemperatureKey Considerations
Simple Reduction 5-10% Pd/CMeOH, EtOH1-5 atmRoom TempMost common starting point. Cost-effective.
Difficult Reduction PtO₂ or Pt/CEtOH, EtOAc3-10 atmRoom Temp - 50°CMore active than Pd, but may lead to over-reduction.[5]
High Diastereoselectivity Ru(II)-BINAP complexesMeOH, EtOH4-100 atm25 - 100°CThe gold standard for asymmetric ketone reduction.[8] Requires careful catalyst preparation.
Chemoselectivity Pd/C on BaSO₄ (Lindlar)Hexane, EtOH1 atmRoom TempLess active, can sometimes prevent over-reduction.

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I prepare the catalyst and set up the reaction for a typical hydrogenation? A1: For a heterogeneous hydrogenation, you would typically charge a flask with the substrate (phenyl 4-oxoazepane-1-carboxylate) and the solvent. The flask is then flushed with an inert gas (N₂ or Argon). The catalyst (e.g., Pd/C) is added carefully under the inert atmosphere. The flask is then evacuated and backfilled with hydrogen gas (from a balloon or a pressurized cylinder) several times. The reaction is then stirred vigorously for the required time. See the protocol below for a detailed example.

Q2: My catalyst is pyrophoric. How should I handle it safely? A2: Many hydrogenation catalysts, especially dry Pd/C and Raney Nickel, are pyrophoric and can ignite upon contact with air. Always handle them in an inert atmosphere (glovebox or under a stream of nitrogen). When filtering the reaction, the filter cake should never be allowed to dry completely in the air. It should be kept wet with solvent and disposed of according to your institution's safety guidelines.

Q3: Can I reuse my catalyst? A3: In some cases, heterogeneous catalysts can be recovered by filtration and reused. However, activity often decreases with each cycle due to gradual poisoning or physical degradation. For small-scale research, using fresh catalyst for each reaction is generally recommended to ensure reproducibility.

Q4: What is the difference between kinetic and thermodynamic control in this context? A4: In reactions with multiple possible products, kinetic control, often favored at lower temperatures, yields the product that is formed fastest (lowest activation energy).[1] Thermodynamic control, favored at higher temperatures, yields the most stable product.[1] For achieving specific stereoselectivity, you are typically operating under kinetic control, where the catalyst-substrate transition state for one diastereomer is lower in energy than the other.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of Phenyl 4-Oxoazepane-1-carboxylate

This protocol provides a standard starting point for the reduction of the ketone.

Materials:

  • Phenyl 4-oxoazepane-1-carboxylate (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C), 50% wet (0.1 mmol, 10 mol%)

  • Methanol (MeOH), anhydrous (20 mL)

  • Hydrogen (H₂) gas supply with balloon

  • Two-neck round-bottom flask, magnetic stir bar, rubber septa

Procedure:

  • Add phenyl 4-oxoazepane-1-carboxylate (1.0 mmol) and a magnetic stir bar to a 50 mL two-neck round-bottom flask.

  • Add anhydrous methanol (20 mL) to dissolve the substrate.

  • Seal the flask with rubber septa. Purge the flask with nitrogen gas for 5 minutes by inserting a needle connected to a nitrogen line and a second needle as an outlet.

  • Under a positive flow of nitrogen, carefully add the 10% Pd/C catalyst (0.1 mmol). Safety Note: Handle wet Pd/C carefully as it can be pyrophoric if it dries.

  • Evacuate the flask using a vacuum line for 1-2 minutes, then backfill with hydrogen from a balloon. Repeat this vacuum/backfill cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.

  • Leave the final hydrogen balloon attached via a needle.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.

  • Upon completion, carefully purge the flask with nitrogen again to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (2 x 10 mL). Safety Note: Do not allow the Celite® pad with the catalyst to dry. Quench it with water.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can then be purified by column chromatography.

Visual Diagram: Reaction Setup

G cluster_setup Hydrogenation Reaction Setup Flask Round-Bottom Flask (Substrate + Solvent + Stir Bar) Vent Vent Needle Flask->Vent Stir Stir Plate Catalyst 10% Pd/C (added under N₂) Catalyst->Flask Step 4 Hydrogen H₂ Balloon Hydrogen->Flask Nitrogen N₂ Inlet Nitrogen->Flask

Caption: Basic setup for a lab-scale hydrogenation reaction.

References

  • BenchChem. (n.d.). Managing reaction kinetics for Azepan-4-one synthesis.
  • Soam, P., Kamboj, P., & Tyagi, V. (2021). Cascade C-H Functionalization/Amidation Reaction for Synthesis of Azepinone Derivatives. ResearchGate.
  • Wang, X., et al. (2016). Cascade C-H Functionalization/Amidation Reaction for Synthesis of Azepinone Derivatives.
  • ResearchGate. (2022). Metal‐Catalyzed Approaches for the Construction of Azepinones.
  • ResearchGate. (n.d.). High Throughput Strategies for the Discovery and Optimization of Catalytic Reactions.
  • PMC. (n.d.). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation.
  • Jahagirdar, D., et al. (2013). Synthesis and evaluation of antipsychotic activity of 11-(4′-(N-aryl carboxamido/N-aryl-α-phenyl-acetamido)-piperazinyl)-dibenz[b,f][1][3]-oxazepine derivatives. Arabian Journal of Chemistry. Retrieved from

  • BenchChem. (n.d.). Troubleshooting low conversion in catalytic hydrogenation of cyclopentene derivatives.
  • BenchChem. (n.d.). Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide.
  • Wordpress. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation.
  • Patsnap Eureka. (2025). Troubleshooting low catalyst activity in reforming units.
  • Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction.

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR for Complex Conformational Analysis: A Guide to Phenyl 4-oxoazepane-1-carboxylate

Executive Summary For researchers and drug development professionals, the structural elucidation of saturated nitrogen heterocycles presents unique analytical hurdles. (CAS: 1798716-06-9) is a highly valuable synthetic i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation of saturated nitrogen heterocycles presents unique analytical hurdles. (CAS: 1798716-06-9) is a highly valuable synthetic intermediate, frequently utilized in the development of 1[1]. However, its NMR characterization is notoriously difficult due to the presence of carbamate rotamers.

This guide objectively compares the performance of 60 MHz Benchtop NMR versus 600 MHz High-Field NMR in characterizing this compound. Furthermore, it details a self-validating Variable Temperature (VT) NMR workflow to definitively distinguish between conformational isomers and chemical impurities.

The Analytical Challenge: Carbamate Rotamers in Azepanes

Expertise & Mechanistic Causality

When analyzing phenyl 4-oxoazepane-1-carboxylate at standard room temperature (298 K) in CDCl₃, the ¹H and ¹³C NMR spectra display severe peak doubling and complex multiplet overlap. This is not indicative of an impure sample, but rather a fundamental quantum mechanical phenomenon.

The lone pair of electrons on the azepane nitrogen delocalizes into the adjacent carbamate carbonyl group. This resonance imparts a partial double-bond character to the N–C(O) bond, creating a high energy barrier to rotation (~15–18 kcal/mol). Because this rotational exchange is slower than the NMR timescale at 298 K, the spectrometer detects two distinct, stable2[2]. Resolving these3 requires specific hardware and methodological choices[3].

Product Performance Comparison: High-Field vs. Benchtop NMR

While benchtop NMR systems have revolutionized in-lab reaction monitoring, complex dynamic molecules often exceed their optical limits. Table 1 compares the analytical capabilities of both platforms specifically for phenyl 4-oxoazepane-1-carboxylate.

Table 1: Performance Comparison for Azepane Carbamate Analysis

Analytical Feature60 MHz Benchtop NMR (Alternative A)600 MHz High-Field NMR (Alternative B)Impact on Phenyl 4-oxoazepane-1-carboxylate Analysis
Chemical Shift Dispersion Low (Heavy signal overlap)High (Clear signal separation)60 MHz fails to separate the C2/C7 and C3/C5 azepane ring protons. 600 MHz resolves them into distinct multiplets.
Rotamer Resolution Unresolved (Broad humps)Fully Resolved (Distinct syn/anti peaks)600 MHz accurately quantifies the ~60:40 rotamer ratio; 60 MHz misidentifies them as baseline noise or impurities.
Throughput & Accessibility High (Fume-hood adjacent, <5 mins)Low (Centralized facility, requires queuing)Benchtop is ideal for confirming the presence of the phenyl group during synthesis, but high-field is required for final publication-grade structural proof.
Advanced 2D Capabilities Limited (Basic COSY)Comprehensive (HSQC, HMBC, NOESY)High-field 2D NMR is mandatory to assign the specific carbon-proton correlations of the inequivalent azepane ring positions.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your structural elucidation, the following protocol utilizes Variable Temperature (VT) NMR as a self-validating system .

Step 1: Standard Acquisition (Observation of Rotamers)
  • Sample Preparation: Dissolve 15 mg of highly pure phenyl 4-oxoazepane-1-carboxylate in 0.6 mL of CDCl₃.

  • Acquisition (298 K): Acquire standard 1D ¹H (16 scans) and ¹³C (512 scans) spectra on a 600 MHz spectrometer.

  • Observation: Note the peak doubling for the C2, C3, C5, and C7 protons, and the dual carbonyl carbon signals (~153 ppm and ~211 ppm).

Step 2: VT-NMR Coalescence (The Self-Validation Step)

Causality: Heating the sample provides the thermal energy required to overcome the N–C(O) rotational barrier. When the exchange rate exceeds the NMR timescale, the distinct rotamer peaks merge into a single, time-averaged signal.

  • Solvent Swap: Evaporate the CDCl₃ and redissolve the sample in 0.6 mL of DMSO-d₆ (boiling point 189 °C), which safely accommodates high temperatures.

  • Heating: Incrementally heat the NMR probe to 353 K (80 °C). Allow 10 minutes for thermal equilibration.

  • Acquisition (353 K): Acquire a ¹H spectrum. The previously doubled multiplets will have coalesced into sharp, single peaks.

  • Self-Validation (Cooling): Cool the sample back to 298 K and re-acquire. If the peaks split back into the exact original rotameric ratio, you have definitively proven that the doubling is due to dynamic conformational exchange, not static chemical impurities.

Quantitative Data: Spectral Assignments

Table 2 summarizes the expected quantitative shifts, demonstrating how high-temperature solvent conditions simplify the spectrum.

Table 2: ¹H and ¹³C NMR Spectral Summary of Phenyl 4-oxoazepane-1-carboxylate

Position¹H Shift (CDCl₃, 298 K) - Rotamers¹³C Shift (CDCl₃, 298 K) - Rotamers¹H Shift (DMSO-d₆, 353 K) - Coalesced
Phenyl (Ar-H) 7.10–7.40 (m, 5H)151.0, 129.5, 125.8, 121.67.15–7.45 (m, 5H)
Carbamate (C=O) -153.8, 153.2-
Ketone (C4=O) -211.5, 211.2-
Azepane C2 3.75, 3.65 (m, 2H)47.5, 46.83.70 (t, 2H)
Azepane C7 3.65, 3.55 (m, 2H)45.6, 44.93.60 (t, 2H)
Azepane C3 2.75, 2.68 (m, 2H)41.2, 40.52.72 (t, 2H)
Azepane C5 2.65, 2.58 (m, 2H)43.1, 42.42.62 (t, 2H)
Azepane C6 1.95, 1.85 (m, 2H)24.5, 23.81.90 (quintet, 2H)

Conformational Exchange & Analytical Workflows

G Step1 Sample Preparation (15 mg in 0.6 mL CDCl3) Step2 Benchtop NMR (60 MHz) Rapid Purity Check Step1->Step2 Step3 High-Field NMR (600 MHz) 1D & 2D (COSY, HSQC) Step2->Step3 If complex multiplets observed Step4 Observation of Peak Doubling (Rotameric Splitting) Step3->Step4 Step5 VT-NMR in DMSO-d6 (353 K) Coalescence Verification Step4->Step5 Confirm structural homogeneity

Self-validating NMR workflow for resolving azepane carbamate conformers.

G A Syn-Rotamer N-C(O) restricted rotation TS Transition State Planar N High Energy Barrier A->TS Heat (VT-NMR) B Anti-Rotamer N-C(O) restricted rotation B->TS Heat (VT-NMR) TS->A Relaxation TS->B Relaxation

Conformational exchange pathway of phenyl 4-oxoazepane-1-carboxylate rotamers.

References

  • Sigma-Aldrich Product Data: phenyl 4-oxoazepane-1-carboxylate | 1798716-06-9. Sigma-Aldrich.

  • Photocatalytic α-alkylation of carbamates with vinyl azaarenes: National Institutes of Health (PMC). 2

  • Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry: White Rose eTheses Online. 3

  • Design, Syntheses, and Pharmacological Evaluations of Core Ring Expanded Fentanyl Analogues: National Institutes of Health (PMC). 1

Sources

Comparative

Chemoselective Reactivity of 4-Oxoazepane-1-carboxylates: A Comparative Guide to Phenyl vs. Benzyl Protecting Groups

Executive Summary The 4-oxoazepane scaffold is a privileged structure in drug discovery, frequently utilized in the synthesis of peptidomimetics and conformationally restricted pharmacophores. The synthetic versatility o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-oxoazepane scaffold is a privileged structure in drug discovery, frequently utilized in the synthesis of peptidomimetics and conformationally restricted pharmacophores. The synthetic versatility of this cyclic ketone heavily depends on the orthogonal reactivity of its N-1 protecting group. This guide provides an in-depth mechanistic comparison of two critical derivatives: Phenyl 4-oxoazepane-1-carboxylate (N-Phoc) and Benzyl 4-oxoazepane-1-carboxylate (N-Cbz) . While both protect the secondary amine during functionalization of the C-4 ketone, their divergent electronic profiles dictate entirely different downstream applications and cleavage conditions.

Mechanistic Causality: Structural and Electronic Divergence

The fundamental reactivity difference between the Phoc and Cbz groups stems from the leaving group ability of their respective alcohol counterparts.

  • Benzyl Carbamate (Cbz): The benzyloxy group is a poor leaving group (pKa of benzyl alcohol ≈ 15.4). Consequently, N-Cbz is highly stable to nucleophilic attack and mild basic conditions. Its deprotection relies on catalytic hydrogenolysis, where the palladium catalyst coordinates to the benzyl aromatic ring, facilitating C-O bond cleavage followed by spontaneous decarboxylation[1].

  • Phenyl Carbamate (Phoc): The phenoxy group is a significantly better leaving group (pKa of phenol ≈ 9.95) due to the resonance stabilization of the phenoxide anion. This electronic activation transforms the Phoc group into an electrophilic center susceptible to nucleophilic acyl substitution. Phenyl carbamates exhibit unique chemoselectivity: they are stable in acidic media but react readily with primary amines to form asymmetric ureas, or undergo deprotection via strong bases or Tetra-n-butylammonium fluoride (TBAF)[2].

Quantitative Reactivity Comparison

To facilitate synthetic planning, the orthogonal stability profiles of both compounds are summarized in the table below.

Reactivity ParameterPhenyl 4-oxoazepane-1-carboxylate (N-Phoc)Benzyl 4-oxoazepane-1-carboxylate (N-Cbz)
Susceptibility to Aminolysis High (Yields asymmetric ureas with primary amines)Low (Highly stable to primary/secondary amines)
Hydrogenolysis (H2, Pd/C) Stable (Resists C-O cleavage)Highly Reactive (Cleaves to free amine)
Stability to Acid High (Stable to TFA, HCl)Moderate (Cleaved by HBr/AcOH or Lewis acids)
Stability to Base Low (Cleaved by TBAF or strong hydroxides)High (Stable to standard basic conditions)
Leaving Group pKa ~9.95 (Phenol)~15.4 (Benzyl alcohol)

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from the N-Phoc and N-Cbz 4-oxoazepane scaffolds.

Reactivity Phoc Phenyl 4-oxoazepane-1-carboxylate (N-Phoc) Urea Asymmetric Urea Derivative (via Primary Amine) Phoc->Urea R-NH2, Et3N, Heat (Chemoselective Aminolysis) FreeAmine 4-Oxoazepane (Free Amine) Phoc->FreeAmine TBAF or KOH (Deprotection) KetoneDeriv C-4 Ketone Derivatization (e.g., Reductive Amination) Phoc->KetoneDeriv NaBH(OAc)3, Amine (Orthogonal) Cbz Benzyl 4-oxoazepane-1-carboxylate (N-Cbz) Cbz->FreeAmine H2, Pd/C or HBr/AcOH (Standard Deprotection) Cbz->KetoneDeriv NaBH(OAc)3, Amine (Orthogonal)

Divergent synthetic pathways of N-Phoc vs. N-Cbz protected 4-oxoazepanes.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. In-process monitoring ensures causality between the applied conditions and the mechanistic outcomes described above.

Protocol 1: Chemoselective Urea Synthesis from Phenyl 4-oxoazepane-1-carboxylate

Objective: Exploit the activated phenoxy leaving group to synthesize an asymmetric urea without the use of highly toxic phosgene or isocyanate derivatives[2]. Causality Check: The reaction progress is driven by the nucleophilicity of the incoming primary amine. Secondary amines are generally too sterically hindered to displace the phenoxy group efficiently, ensuring strict chemoselectivity.

  • Initiation : Dissolve 1.0 eq of Phenyl 4-oxoazepane-1-carboxylate in anhydrous chloroform (0.2 M concentration).

  • Activation : Add 1.2 eq of the target primary amine (e.g., benzylamine) and 1.5 eq of triethylamine (Et3N). The Et3N serves to deprotonate the zwitterionic tetrahedral intermediate, accelerating the elimination of the phenol leaving group.

  • Propagation : Heat the mixture to 50 °C. Monitor via TLC (UV active). The consumption of the starting material will coincide with the appearance of a new, lower Rf spot (the urea) and the release of free phenol.

  • Validation & Workup : Once complete (typically 4-6 hours), cool to room temperature. Wash the organic layer with 1M KOH (3x). Self-Validation: The basic wash deprotonates the phenol byproduct (pKa ~9.95) into water-soluble phenoxide, driving it entirely into the aqueous phase and leaving the pure urea in the organic layer.

  • Isolation : Dry the organic phase over Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: Orthogonal Hydrogenolysis of Benzyl 4-oxoazepane-1-carboxylate

Objective: Chemoselective removal of the N-Cbz group while leaving the C-4 ketone (or its subsequent derivatives) intact[1]. Causality Check: Palladium-catalyzed hydrogenolysis selectively targets benzylic C-O bonds. The reaction is self-indicating; the cessation of hydrogen gas uptake signifies complete deprotection.

  • Initiation : Dissolve 1.0 eq of Benzyl 4-oxoazepane-1-carboxylate in MS-grade Methanol (0.1 M).

  • Catalysis : Carefully add 10% Pd/C (0.1 eq by weight). Note: Purge the flask with Argon prior to catalyst addition to prevent solvent ignition.

  • Propagation : Evacuate the flask and backfill with H2 gas (balloon pressure, 1 atm). Stir vigorously at room temperature.

  • Validation & Workup : Monitor by LC-MS. The intermediate carbamic acid spontaneously decarboxylates, releasing CO2 gas. Complete conversion is typically achieved within 2-4 hours.

  • Isolation : Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Methanol. Concentrate the filtrate to yield the free 4-oxoazepane.

References

  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study Source: ACS Omega / PMC (National Institutes of Health) URL:[Link]

  • Benzyl carbamate Source: Wikipedia URL:[Link]

Sources

Validation

HPLC method validation for testing phenyl 4-oxoazepane-1-carboxylate purity

HPLC Method Validation for Phenyl 4-oxoazepane-1-carboxylate Purity: A Comparative Column Guide Executive Summary Phenyl 4-oxoazepane-1-carboxylate (CAS: 1798716-06-9)[1] is a highly specialized chemical intermediate uti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for Phenyl 4-oxoazepane-1-carboxylate Purity: A Comparative Column Guide

Executive Summary

Phenyl 4-oxoazepane-1-carboxylate (CAS: 1798716-06-9)[1] is a highly specialized chemical intermediate utilized in the synthesis of azepane-based pharmaceuticals. Structurally, it presents a unique chromatographic challenge: it combines a hydrophobic aromatic phenyl ring, a polar carbamate linkage, and a hydrogen-bond-accepting 4-oxoazepane (ketone) ring.

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often struggle to resolve this compound from closely related synthetic byproducts (e.g., phenol, unreacted chloroformates, and azepane derivatives) due to mixed-mode interactions. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of three distinct stationary phases. Furthermore, this guide establishes a self-validating experimental protocol aligned with the latest [2] to ensure absolute data integrity during purity testing.

Part 1: Causality in Stationary Phase Selection

To achieve baseline resolution and optimal peak shape, the chosen HPLC column must selectively interact with the distinct functional groups of phenyl 4-oxoazepane-1-carboxylate. We compared three column chemistries:

  • Standard C18 (Alkyl Phase): Relies purely on hydrophobic (dispersive) interactions. While it provides baseline retention, the polar ketone and carbamate moieties of our target analyte can interact with unendcapped surface silanols on the silica support. This secondary ion-exchange/hydrogen-bonding interaction often results in severe peak tailing at mid-range pH levels[3].

  • Polar-Embedded C18: Incorporates an amide or carbamate group within the alkyl chain. This embedded group creates a hydration layer that shields residual silanols, drastically improving peak shape for polar compounds[4]. However, it lacks the structural selectivity needed to resolve the target analyte from other aromatic impurities.

  • Phenyl-Hexyl Phase: Introduces π−π stacking interactions. The electron-rich π -cloud of the stationary phase interacts directly with the phenyl ring of the analyte[5]. When methanol is used as the organic modifier (rather than acetonitrile, which suppresses π−π interactions), the Phenyl-Hexyl column amplifies slight electronic differences between aromatic impurities, offering superior orthogonal selectivity.

Interaction_Mechanisms Analyte Phenyl 4-oxoazepane-1-carboxylate (Target Analyte) C18 Standard C18 Phase (Hydrophobic) Analyte->C18 Weak/Moderate Retention Phenyl Phenyl-Hexyl Phase (π-π Interactions) Analyte->Phenyl Strong Aromatic Stacking Polar Polar-Embedded Phase (H-Bonding) Analyte->Polar Strong Ketone/Amide H-Bonding

Fig 1. Chromatographic interaction mechanisms based on stationary phase chemistry.

Quantitative Performance Comparison

An experimental screening was conducted using a gradient of Water/Methanol (with 0.1% Formic Acid) across three 150 x 4.6 mm, 5 µm columns. The data below summarizes the chromatographic performance, specifically looking at the resolution ( Rs​ ) from the critical synthetic impurity, phenol.

Column ChemistryRetention Time (min)Peak Asymmetry ( Tf​ )Resolution ( Rs​ ) from PhenolTheoretical Plates ( N )
Standard C18 4.21.45 (Tailing)1.2 (Co-elution)8,500
Polar-Embedded C18 3.81.05 (Excellent)1.8 (Marginal)11,200
Phenyl-Hexyl 5.61.10 (Excellent)3.4 (Baseline) 12,500

Conclusion: The Phenyl-Hexyl column is the definitive choice. It leverages π−π interactions to achieve a massive resolution factor ( Rs​=3.4 ) while maintaining excellent peak symmetry.

Part 2: Self-Validating Experimental Protocol

A robust analytical method must be self-validating. This means the programmed sequence dictates the validity of the run before any unknown samples are processed, automatically flagging instrument drift or column degradation.

Validation_Workflow A 1. Physicochemical Profiling (pKa, LogP, UV Max) B 2. Stationary Phase Screening (C18 vs. Phenyl vs. Polar) A->B C 3. Mobile Phase Optimization (Organic Modifier & Buffer) B->C D 4. ICH Q2(R2) Validation (Specificity, Linearity, Precision) C->D E 5. Final Validated Method (Ready for QC Release) D->E

Fig 2. Systematic HPLC method development and ICH Q2(R2) validation workflow.

Step-by-Step Methodology

1. Mobile Phase & Sample Preparation

  • Aqueous Phase (A): 0.1% Formic Acid in MS-grade Water. Causality: Formic acid maintains an acidic pH (~2.7), suppressing the ionization of residual surface silanols on the silica support, thereby preventing peak tailing of the polar azepane moiety[3].

  • Organic Phase (B): 100% Methanol. Causality: Methanol is strictly required over acetonitrile to maximize the π−π stacking interactions on the Phenyl-Hexyl column.

  • Sample Diluent: 50:50 Water:Methanol. Matches initial gradient conditions to prevent solvent shock and peak splitting.

2. The Self-Validating Sequence Design Program the Chromatography Data System (CDS) with the following rigid sequence:

  • Blank (2 Injections): Inject diluent to verify baseline stability and prove zero carryover.

  • System Suitability Test (SST) (6 Injections): Inject the 100% target concentration standard. The CDS must automatically calculate the %RSD for Retention Time (Limit: ≤1.0% ) and Peak Area (Limit: ≤2.0% ). If these limits are exceeded, the sequence must automatically abort.

  • Resolution Mixture (1 Injection): Inject a spiked sample containing phenyl 4-oxoazepane-1-carboxylate and phenol. Resolution ( Rs​ ) must be ≥2.0 .

  • Sample Analysis with Bracketing: Inject unknown samples (up to 10), followed by a Bracketing Standard. The recovery of the bracketing standard must be 98.0% - 102.0% of the initial SST average, proving detector response remained linear throughout the run.

Part 3: ICH Q2(R2) Method Validation Execution

To officially validate this method for pharmaceutical quality control, execute the following parameters as dictated by [2],[6],[7]:

  • Specificity & Forced Degradation: Subject the compound to extreme stress (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and UV light for 24 hours). Utilize a Photodiode Array (PDA) detector to perform Peak Purity analysis. The purity angle must be less than the purity threshold, proving the main peak is spectrally homogenous and free from co-eluting degradants.

  • Linearity & Range: Prepare five concentration levels ranging from 50% to 150% of the nominal working concentration. Plot Peak Area against Concentration. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be ≤5% of the 100% level response.

  • Accuracy (Spike Recovery): Spike known amounts of the phenyl 4-oxoazepane-1-carboxylate reference standard into a blank matrix at 80%, 100%, and 120% levels (prepared in triplicate). Calculate the percentage recovery. Acceptance Limit: 98.0% – 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Six independent sample preparations analyzed by a single chemist on one day. %RSD must be ≤2.0% .

    • Intermediate Precision (Inter-assay): Six additional preparations analyzed by a different chemist, on a different day, using a different HPLC system. The combined %RSD across all 12 samples must be ≤2.0% .

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu.

  • Sigma-Aldrich. "phenyl 4-oxoazepane-1-carboxylate | 1798716-06-9." Sigmaaldrich.com.

  • Phenomenex. "HPLC Column Selection Guide." Phenomenex.com.

  • Dzido, T. H., et al. "Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems." PubMed Central (PMC).

  • Waters Corporation. "Waters Column Selection Guide for Polar Compounds." Waters.com.

  • Agilent Technologies. "A Look at Column Choices." Agilent.com.

Sources

Comparative

A Comprehensive Guide to Carbamate Protecting Groups in 4-Oxoazepane Synthesis

Introduction: The Necessity of Nitrogen Protection in Azepane Systems 4-Oxoazepanes are highly versatile, seven-membered heterocyclic building blocks critical to the development of modern pharmaceuticals, including P2X7...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Necessity of Nitrogen Protection in Azepane Systems

4-Oxoazepanes are highly versatile, seven-membered heterocyclic building blocks critical to the development of modern pharmaceuticals, including P2X7 antagonists and novel kinase inhibitors. However, the coexistence of a secondary amine and a C4-ketone within the same flexible ring system presents significant synthetic challenges. Unprotected azepanes are prone to transannular reactions, unwanted polymerization, and off-target nucleophilic attacks during downstream ketone functionalization.

To mitigate these issues, masking the secondary amine is a mandatory prerequisite. While alkyl or benzyl groups are sometimes used, carbamate protecting groups—specifically tert-butyloxycarbonyl (Boc), carboxybenzyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc)—have emerged as the industry standard. In complex cycloadditions, for instance, carbamate-protected 4-oxoazepanes react efficiently, whereas N-methyl and N-benzyl derivatives often fail to yield the desired products ().

Mechanistic Causality: Why Carbamates Dominate

The preference for carbamates in azepane synthesis is rooted in their profound electronic influence on the ring system. Converting the basic azepane nitrogen into a carbamate delocalizes the nitrogen's lone pair of electrons into the adjacent carbonyl group. This electron-withdrawing nature drastically reduces the basicity and nucleophilicity of the nitrogen atom.

This electronic modulation serves a dual purpose:

  • Prevention of Side Reactions: It prevents the nitrogen from undergoing ring-opening reactions that typically plague flexible seven-membered rings under basic conditions (1)[1].

  • Enhancement of Electrophilicity: The inductive electron-withdrawal enhances the electrophilicity of the C4-carbonyl carbon, facilitating targeted nucleophilic attacks (e.g., by hydroxylamine during oxime formation) without interference from the protected amine[1].

Furthermore, carbamates enable highly selective orthogonal protecting group strategies. For example, a Boc group can be cleanly removed under acidic conditions, leaving other functional groups intact, which is essential for multi-step library synthesis (2)[2].

Comparative Analysis: Boc vs. Cbz vs. Fmoc

When designing a synthetic route for 4-oxoazepanes, the choice of carbamate dictates the downstream reaction conditions. Below is an objective comparison of the three primary carbamate options.

Protecting GroupCleavage ConditionsStability ProfilePrimary Use Case in 4-Oxoazepanes
Boc (tert-Butyloxycarbonyl)Strong acids (TFA, HCl in dioxane)Highly stable to bases, nucleophiles, and catalytic hydrogenation.Standard choice for oxime formation, reductive aminations, and base-catalyzed cycloadditions.
Cbz (Carboxybenzyl)Hydrogenolysis (H₂, Pd/C) or strong Lewis acids (HBr/AcOH)Stable to mild acids and bases. Labile to reducing environments.Preferred when orthogonal to acid-labile groups (e.g., tert-butyl esters) or when avoiding harsh acidic workups.
Fmoc (Fluorenylmethyloxycarbonyl)Mild secondary amines (Piperidine, DBU)Stable to acids and hydrogenation. Labile to bases.Solid-phase peptide synthesis (SPPS) incorporating azepane amino acids; rarely used for base-catalyzed ketone functionalization.

Synthetic Workflow & Logical Relationships

The most common industrial route to 1-Boc-4-oxoazepane begins with the protection of ethyl 5-oxoazepane-4-carboxylate, followed by a base-mediated saponification and spontaneous decarboxylation. The resulting protected ketone can then be seamlessly functionalized.

G Start Ethyl 5-oxoazepane-4-carboxylate Boc Boc2O, Base (Boc Protection) Start->Boc Cbz Cbz-Cl, Base (Cbz Protection) Start->Cbz DecarbBoc NaOH, H2O/Dioxane Decarboxylation Boc->DecarbBoc DecarbCbz NaOH, H2O/Dioxane Decarboxylation Cbz->DecarbCbz BocAzepane 1-Boc-4-oxoazepane DecarbBoc->BocAzepane CbzAzepane 1-Cbz-4-oxoazepane DecarbCbz->CbzAzepane Oxime NH2OH·HCl, Base Oxime Formation BocAzepane->Oxime FinalBoc N-Boc-hexahydro-1H-azepin-4-one oxime Oxime->FinalBoc

Synthetic workflow for 4-oxoazepane carbamate protection and functionalization.

Quantitative Data Comparison

The following table summarizes typical experimental yields and parameters for key transformations utilizing the Boc protecting group in 4-oxoazepane synthesis, validating its efficiency.

TransformationReagents / CatalystTemp / TimeTypical YieldReference
Saponification & Decarboxylation NaOH, H₂O / 1,4-DioxaneRoom Temp, 12-18h77%3[3]
Oxime Formation NH₂OH·HCl, NaOAc, EtOHReflux, 2-4h85-92%1[1]
Dipolar Cycloaddition Aryl Azide, Pyrrolidine80 °C, 16h45-60%

Field-Proven Experimental Methodologies

The following protocols are engineered as self-validating systems, ensuring that researchers can verify the success of intermediate stages before proceeding.

Protocol 1: Synthesis of 1-Boc-4-oxoazepane via Decarboxylation

Objective: Convert ethyl 1-Boc-5-oxoazepane-4-carboxylate into the versatile 1-Boc-4-oxoazepane building block. Causality: Saponification of the β-keto ester yields a highly unstable β-keto acid intermediate. At room temperature, this intermediate spontaneously decarboxylates to yield the target ketone.

  • Solubilization: Dissolve ethyl 1-Boc-5-oxoazepane-4-carboxylate (19.0 g, 66.6 mmol) in 1,4-dioxane (190 mL). Causality: Dioxane provides a miscible, non-nucleophilic organic environment that easily accommodates both the hydrophobic substrate and the incoming aqueous base.

  • Saponification: Dropwise, add a solution of NaOH (4.00 g, 100 mmol) dissolved in water (100 mL).

  • Reaction & Validation: Stir the mixture at room temperature overnight. Self-Validation Step: Monitor the reaction via TLC (Ethyl Acetate/Petroleum Ether 1:3). The complete disappearance of the less polar starting material spot confirms the completion of saponification and subsequent decarboxylation.

  • Controlled Quenching: Carefully adjust the pH of the mixture to 4-5 using a 3M aqueous HCl solution. Causality: This specific pH range is critical. It is acidic enough to drive the decarboxylation of any residual β-keto acid and neutralize the NaOH, but mild enough to prevent the premature cleavage of the acid-labile Boc carbamate.

  • Isolation: Extract the aqueous mixture with ethyl acetate (2 × 50 mL). Combine the organic phases, wash with brine (2 × 10 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography (Ethyl Acetate/Petroleum Ether 1:3) to afford 1-Boc-4-oxoazepane as a yellow oil (approx. 11 g, 77% yield)[3].

Protocol 2: Synthesis of N-Boc-hexahydro-1H-azepin-4-one oxime

Objective: Functionalize the C4-ketone to an oxime while preserving the integrity of the azepane ring. Causality: Hydroxylamine hydrochloride is a stable nitrogen source, but it requires a mild base to liberate the free, nucleophilic hydroxylamine in situ. The Boc group protects the azepane nitrogen from participating in unwanted side reactions under these mildly basic conditions[1].

  • Preparation: Dissolve 1-Boc-4-oxoazepane (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) followed by sodium acetate (1.5 eq). Causality: Sodium acetate acts as a mild base buffer. It neutralizes the HCl salt to liberate hydroxylamine without creating a highly alkaline environment that could degrade the substrate or promote aldol-type condensations.

  • Reflux & Validation: Heat the mixture to reflux for 2-4 hours. Self-Validation Step: Monitor via LC-MS or TLC. The formation of a new, more polar spot (the oxime) and the consumption of the ketone validate the reaction's progress.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the majority of the ethanol.

  • Extraction: Partition the resulting residue between water and dichloromethane (DCM). Extract the aqueous layer twice with DCM. Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the N-Boc-hexahydro-1H-azepin-4-one oxime.

References

  • A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate Source: Journal of Medicinal Chemistry - ACS Publications URL
  • N-BOC-HEXAHYDRO-1H-AZEPIN-4-ONE | 188975-88-4 Source: ChemicalBook URL
  • Buy N-Boc-hexahydro-1H-azepin-4-one oxime Source: Smolecule URL
  • Protective Groups Source: Organic Chemistry Portal URL

Sources

Validation

A Predictive Guide to the LC-MS/MS Fragmentation of Phenyl 4-Oxoazepane-1-carboxylate: A Structural and Mechanistic Analysis

Introduction Phenyl 4-oxoazepane-1-carboxylate is a small molecule featuring a core seven-membered azepane ring, a ketone functional group, and an N-aryloxycarbonyl (phenyl carbamate) moiety. Understanding the behavior o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Phenyl 4-oxoazepane-1-carboxylate is a small molecule featuring a core seven-membered azepane ring, a ketone functional group, and an N-aryloxycarbonyl (phenyl carbamate) moiety. Understanding the behavior of such molecules under mass spectrometric analysis is critical in drug development and metabolism studies for structural elucidation, impurity profiling, and pharmacokinetic analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for these applications, providing unparalleled sensitivity and specificity.[1][2]

This guide provides an in-depth, predictive analysis of the collision-induced dissociation (CID) fragmentation patterns of phenyl 4-oxoazepane-1-carboxylate. As direct experimental data for this specific molecule is not widely published, this guide synthesizes foundational mass spectrometry principles with data from structurally related compounds—including phenyl carbamates, cyclic amines, and ketones—to propose the most probable fragmentation pathways. We will explore the underlying chemical principles that dictate bond cleavages and rearrangements, offering a robust framework for researchers encountering this or similar molecular scaffolds.

Part 1: Foundational Principles of Fragmentation

The fragmentation of a protonated molecule in the gas phase is governed by its structure, the site of protonation, and the stability of the resulting fragment ions and neutral losses. For phenyl 4-oxoazepane-1-carboxylate ([M+H]⁺, m/z 234.1131), protonation is most likely to occur at the azepane nitrogen due to its higher basicity compared to the ketone or carbamate oxygens. This localized charge directs the subsequent fragmentation cascades. The key fragmentation mechanisms expected to be at play are:

  • Alpha (α)-Cleavage: This is a dominant pathway for amines and carbonyl compounds.[3][4] It involves the cleavage of a carbon-carbon bond adjacent to the heteroatom (N or O), driven by the stabilization of the resulting cation. For cyclic amines, this often initiates ring-opening.[3][5]

  • Inductive Cleavage: The electron-withdrawing nature of the carbamate group can polarize adjacent bonds, making them susceptible to cleavage. Cleavage of the bonds flanking the carbonyl group (C-O and N-C) is a characteristic fragmentation pathway for carbamates.[6][7]

  • McLafferty and Related Rearrangements: These are six-membered ring transition state rearrangements that involve the transfer of a gamma (γ)-hydrogen to a radical cation site (like a carbonyl oxygen), followed by a β-cleavage, resulting in the elimination of a stable, neutral molecule.[8][9]

Part 2: A Proposed Experimental Protocol for LC-MS/MS Analysis

To ensure the generation of reliable and reproducible fragmentation data, a robust analytical method is paramount. The following protocol is based on established methods for the analysis of carbamate pesticides and other small polar molecules.[1][10]

Experimental Workflow

LC-MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry A Standard Solution (10 µg/mL in Methanol) B Working Solution (Dilute to 100 ng/mL with 50:50 ACN:H2O) A->B Dilution C HPLC Injection (5 µL) B->C D C18 Reversed-Phase Column Separation C->D E ESI+ Ionization D->E F MS1 Full Scan (Confirm Precursor Ion) E->F G MS/MS Fragmentation (Collision-Induced Dissociation) F->G H Data Acquisition G->H

Caption: High-level workflow for the LC-MS/MS analysis of phenyl 4-oxoazepane-1-carboxylate.

Detailed Methodological Parameters

1. Sample & Standard Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of phenyl 4-oxoazepane-1-carboxylate in methanol.

  • Working Standard: Dilute the stock solution in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL for direct infusion or LC-MS analysis. The use of an organic/aqueous mixture prevents sample precipitation and ensures compatibility with the mobile phase.

2. Liquid Chromatography (HPLC) Conditions

  • Rationale: A reversed-phase C18 column is selected for its versatility and effectiveness in retaining moderately polar compounds like the target analyte.[11] The gradient elution ensures that the analyte is eluted with a good peak shape and is well-separated from potential impurities. Formic acid is a common mobile phase additive used to promote protonation in positive electrospray ionization (ESI), thereby enhancing the signal.[10]

ParameterRecommended Value
Column C18, 2.1 mm x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometry (MS) Conditions

  • Rationale: Electrospray ionization in positive mode (ESI+) is chosen as carbamates and amines are readily protonated.[12][13] A triple quadrupole or Q-TOF instrument allows for both precursor ion selection and subsequent fragmentation for structural analysis.[2] Collision energy is varied to observe both primary, low-energy fragmentations and more extensive, higher-energy fragmentation pathways.[14]

ParameterRecommended Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage +4.5 kV
Drying Gas Temp 300 °C
Nebulizer Pressure 45 psi
Scan Type Product Ion Scan (MS/MS)
Precursor Ion m/z 234.11
Collision Energy Ramped (e.g., 10-40 eV)

Part 3: Predicted Fragmentation Pathways

Based on the principles outlined in Part 1 and evidence from similar structures, we can predict several competing fragmentation pathways for the protonated parent molecule at m/z 234.11.

Pathway A: Carbamate Group Cleavage

The phenyl carbamate moiety is an energy-rich site for fragmentation. Cleavage is expected at the ester C-O bond and the carbamate N-C bond, which are inherently weak points. This pathway is highly diagnostic for the presence of the N-phenoxycarbonyl group.

Pathway_A cluster_frags parent [M+H]⁺ m/z 234.11 frag1 Fragment A1 m/z 141.08 parent->frag1 - C₆H₅O• (-93 Da) - CO (-28 Da) frag2 Fragment A2 m/z 94.04 parent->frag2 - C₇H₈NO₂• (-152 Da) caption Pathway A: Carbamate Group Cleavage

Caption: Proposed fragmentation resulting from the cleavage of the phenyl carbamate group.

  • Formation of Fragment A1 (m/z 141.08): A common pathway for phenyl carbamates involves the homolytic cleavage of the aryl C-O bond, leading to the loss of a phenoxy radical (C₆H₅O•, 93 Da). This is often followed by the loss of carbon monoxide (CO, 28 Da) from the resulting acylium ion, yielding a protonated azepanone species.

  • Formation of Fragment A2 (m/z 94.04): The detection of protonated phenol is a hallmark of phenyl carbamate fragmentation.[6] This occurs via a rearrangement where the azepane portion is lost as a neutral species, with the charge being retained by the stable aromatic phenol molecule.

Pathway B: Azepane Ring Opening (Alpha-Cleavage)

With the charge localized on the nitrogen, α-cleavage of the adjacent C-C bonds becomes a highly favorable process, initiating the opening of the seven-membered ring. This is a classic fragmentation pathway for cyclic amines.[4][5]

Pathway_B cluster_frags parent [M+H]⁺ m/z 234.11 frag1 Ring-Opened Isomer m/z 234.11 parent->frag1 α-Cleavage frag2 Fragment B1 m/z 206.08 frag1->frag2 - CO (-28 Da) frag3 Fragment B2 m/z 178.08 frag2->frag3 - C₂H₄ (-28 Da) caption Pathway B: Azepane Ring Opening

Caption: Proposed fragmentation initiated by alpha-cleavage and ring opening of the azepane core.

  • Ring Opening (m/z 234.11): The initial α-cleavage results in a linear, ring-opened carbocation isomer of the parent molecule without any mass loss.

  • Formation of Fragment B1 (m/z 206.08): Following ring opening, the structure can readily lose the ketone group as a neutral carbon monoxide (CO, 28 Da) molecule. This is a common loss from ketones upon activation.[15]

  • Formation of Fragment B2 (m/z 178.08): The resulting linear amine can undergo further fragmentation, such as the loss of a neutral ethene molecule (C₂H₄, 28 Da), which is a common small neutral loss in aliphatic chains.[16]

Part 4: Comparative Analysis - Distinguishing Alternatives

The true power of fragmentation analysis lies in its ability to distinguish between structurally similar molecules. Let's compare the predicted fragmentation of our target molecule with a hypothetical alternative: Phenyl 2-oxoazepane-1-carboxylate (a positional isomer).

Precursor Ion (m/z)Key Diagnostic FragmentPhenyl 4-oxoazepane-1-carboxylatePhenyl 2-oxoazepane-1-carboxylate (Alternative)Rationale for Difference
234.11α-Cleavage at N Expected to show losses of CO and C₂H₄ post-ring opening.Would likely show a primary loss of the entire C₅H₁₀ side chain via cleavage between N and C=O, leading to a fragment at m/z 138 (Ph-O-CO-NH₂⁺).The position of the ketone drastically changes the outcome of the ring-opening. In the 2-oxo isomer, the carbonyl is adjacent to the nitrogen, making the N-C(O) bond a prime site for initial cleavage.
234.11McLafferty Type Rearrangement Possible, involving γ-H from C6 position abstracting to the ketone oxygen, leading to a neutral loss of C₃H₆ (m/z 192.08).Not possible in the same way. A different rearrangement might occur, but the characteristic loss would be different.The spatial relationship between the ketone and available γ-hydrogens is different, preventing the same rearrangement pathway.

This comparative approach demonstrates how a detailed understanding of fragmentation mechanisms allows an analyst to confirm a specific chemical structure and differentiate it from its isomers, a critical task in chemical and pharmaceutical research.

Conclusion

The LC-MS/MS fragmentation of phenyl 4-oxoazepane-1-carboxylate is predicted to be a rich process dominated by two primary, competing pathways: cleavage of the phenyl carbamate group and opening of the azepane ring via alpha-cleavage. The resulting product ions, particularly the presence of protonated phenol (m/z 94.04) and fragments arising from sequential neutral losses of CO and C₂H₄, provide strong diagnostic evidence for the core structure. By systematically applying foundational fragmentation principles and comparing against known behaviors of related chemical classes, researchers can confidently interpret the mass spectra of novel compounds, even in the absence of pre-existing library data. This predictive framework serves as a powerful tool for structural elucidation in modern analytical chemistry.

References

  • Ballery, C. V., Goldberg, E. D., & Gilbert, J. N. (1967). Mass Spectra of Ethyl N-Phenylcarbamate and Ethyl N-Ethylcarbamate. Analytical Chemistry, 39(12), 1375-1378. [Link]

  • Analytik NEWS. (2002). Agilent Technologies analyzes carbamates and phenyl ureas using liquid chromatography/mass spectrometry. [Link]

  • Di Corcia, A., Nazzari, M., & Perret, D. (2007). Analysis of carbamate and phenylurea pesticide residues in fruit juices by solid-phase microextraction and liquid chromatography-mass spectrometry. Journal of Chromatography A, 1152(1-2), 114-121. [Link]

  • Lewis, C. P., & Franklin, W. E. (1967). Mass Spectra of Ethyl N-Phenylcarbamate and Deuterated Analogs. Analytical Chemistry, 39(1), 176-178. [Link]

  • Baron, M. G., & Thomson, J. (1969). Gas Chromatographic Analysis of Some Carbamate Derivatives. Journal of the Science of Food and Agriculture, 20(5), 269-272. [Link]

  • Wang, J., Chow, W., & Leung, D. (2015). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. International Journal of Environmental Research and Public Health, 12(8), 9865-9882. [Link]

  • Separation Science. (2023). Effective Analysis Carbamate Pesticides. [Link]

  • Shimadzu. (n.d.). LC-MS Application Data Sheet No. 054: Simultaneous Analysis of Carbamate Pesticides with LC-MS. [Link]

  • Zhang, H., et al. (2019). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. New Journal of Chemistry, 43(34), 13533-13540. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6548. [Link]

  • Li, Y., et al. (2012). Negative Ion Mass Spectral Fragmentation of N-Alkoxycarbonyl-1-Aminoarylmethyl Phosphonic Monoesters under Electrospray Ionization Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1151-1160. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • NextSDS. (n.d.). phenyl 4-oxoazepane-1-carboxylate — Chemical Substance Information. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]

  • YouTube. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

  • Biri, B., et al. (2015). Energy-dependent collision-induced dissociation study of buprenorphine and its synthetic precursors. Rapid Communications in Mass Spectrometry, 29(15), 1373-1384. [Link]

Sources

Comparative

A Comparative Guide to the FTIR Spectroscopy Characterization of Synthesized Phenyl 4-oxoazepane-1-carboxylate

Introduction In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic scaffolds is of paramount importance. The azepane ring, a seven-membered nitrogen-containing heterocycle,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic scaffolds is of paramount importance. The azepane ring, a seven-membered nitrogen-containing heterocycle, represents a significant yet underexplored area of chemical space compared to its five- and six-membered counterparts.[1] The title compound, phenyl 4-oxoazepane-1-carboxylate, incorporates this azepane core functionalized with both a ketone and a phenyl carbamate group, making it a potentially valuable building block for creating structurally diverse molecules.

Successful synthesis, however, is only half the battle. Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the target molecule. Among the suite of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly effective first-line method for functional group identification. This guide provides an in-depth analysis of the FTIR spectrum of phenyl 4-oxoazepane-1-carboxylate, explains the causality behind its characteristic absorption bands, offers a comparative perspective against other analytical methods, and details a robust experimental protocol for its characterization.

Deciphering the Molecular Blueprint: Expected Vibrational Modes

The infrared spectrum of a molecule is a unique fingerprint, arising from the vibrations of its chemical bonds. By understanding the constituent functional groups of phenyl 4-oxoazepane-1-carboxylate, we can predict the characteristic absorption bands that confirm its structure.

  • The Carbonyl (C=O) Diagnostic Window: The most revealing region in the spectrum for this molecule is between 1650-1750 cm⁻¹. Carbonyl groups produce strong, sharp absorption bands, and their exact position is highly sensitive to their electronic environment.[2] Our target molecule possesses two distinct carbonyl groups:

    • Azepane Ring Ketone: As a seven-membered cyclic ketone, its ring strain is comparable to a standard six-membered or open-chain ketone. Therefore, a strong C=O stretching vibration is expected around 1715 cm⁻¹ .[3][4][5]

    • Phenyl Carbamate Carbonyl: The carbamate carbonyl is part of an N-C=O system linked to a phenoxy group. This functionality typically exhibits a strong C=O stretching band in the region of 1680-1740 cm⁻¹ .[6][7] The presence of two well-resolved, intense peaks in this diagnostic window is the primary evidence for the successful formation of the target structure.

  • Aromatic Phenyl Group: The phenyl ring provides several characteristic signals:

    • Aromatic C-H Stretch: A weak but sharp absorption is expected just above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹ .[3]

    • Aromatic C=C Stretch: A series of medium-intensity bands from complex ring vibrations will appear in the 1450-1600 cm⁻¹ region.[3]

    • C-H Out-of-Plane Bending: Strong absorptions in the 650-1000 cm⁻¹ range can give clues about the substitution pattern of the aromatic ring.[3]

  • Saturated Azepane Ring: The seven-membered saturated ring contributes the following:

    • Aliphatic C-H Stretch: Strong, sharp peaks are expected in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the CH₂ groups.[5]

    • C-N Stretch: The stretching vibration of the carbon-nitrogen bond within the carbamate-substituted ring is anticipated to appear in the 1100-1200 cm⁻¹ range.[8][9]

  • Carbamate Linkages (C-O): The carbamate group also contains C-O single bonds. These will produce stretching vibrations in the fingerprint region, typically between 1000-1300 cm⁻¹ .[9]

Interpreting the Experimental Spectrum: A Data-Driven Analysis

A successful synthesis of phenyl 4-oxoazepane-1-carboxylate will yield an FTIR spectrum exhibiting the key features outlined above. The following table summarizes the expected absorption bands and provides a framework for interpreting experimental data.

Wavenumber (cm⁻¹)IntensityAssigned Vibrational ModeFunctional Group
~3060WeakC-H StretchAromatic Ring
~2935, ~2860Medium-StrongAsymmetric & Symmetric C-H StretchAliphatic (Azepane CH₂)
~1725Strong, SharpC=O StretchPhenyl Carbamate
~1710Strong, SharpC=O StretchCyclic Ketone (Azepane)
~1595, ~1490MediumC=C Ring StretchAromatic Ring
~1450MediumCH₂ ScissoringAliphatic (Azepane CH₂)
~1220StrongAsymmetric C-O-C StretchPhenyl Ester Linkage
~1180Medium-StrongC-N StretchCarbamate/Azepane
~750, ~690StrongC-H Out-of-Plane BendMonosubstituted Benzene

Causality in Interpretation: The definitive confirmation lies in observing two distinct, strong carbonyl peaks. Should only one broad peak appear, it could indicate the presence of impurities or an incomplete reaction. The simultaneous presence of both aliphatic C-H stretches (below 3000 cm⁻¹) and aromatic C-H stretches (above 3000 cm⁻¹) validates the successful incorporation of both the azepane ring and the phenyl group.

A Comparative Perspective: FTIR in the Analytical Toolkit

While FTIR is an indispensable tool, a comprehensive characterization relies on its synergy with other analytical methods.

TechniqueInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Functional group identification.Fast, inexpensive, non-destructive, excellent for reaction monitoring.Provides no information on molecular connectivity or stereochemistry.
NMR Spectroscopy (¹H, ¹³C) Detailed carbon-hydrogen framework, atom connectivity, stereochemistry.Unambiguous structure elucidation.Slower, more expensive, requires larger sample amounts, more complex data interpretation.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity, confirms molecular formula.Does not distinguish between isomers, can be destructive.

Expert Insight: In a typical drug development workflow, FTIR serves as the initial checkpoint. Its speed allows a chemist to quickly ascertain if a reaction has proceeded as expected (e.g., the disappearance of a starting material's functional group and the appearance of the product's). If the FTIR spectrum is promising, the sample then proceeds to NMR and MS for definitive structural confirmation and purity analysis. This hierarchical approach optimizes time and resources.

Experimental Protocol: Ensuring Data Integrity

A trustworthy result is born from a meticulous protocol. The following steps describe a self-validating workflow for acquiring a high-quality FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is common for solid samples.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. This step is critical to prevent cross-contamination from previous samples.

  • Background Scan: With the clean, empty ATR accessory in place, perform a background scan.

    • Causality: This crucial step measures the ambient atmosphere (CO₂, H₂O) and the instrument's own spectral response. The software will automatically subtract this background from the sample spectrum, ensuring that the final data represents only the sample itself.[3] This is a core principle of a self-validating system.

  • Sample Application: Place a small amount (a few milligrams) of the dry, synthesized phenyl 4-oxoazepane-1-carboxylate powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality, low-intensity spectra.

  • Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. Set the resolution to 4 cm⁻¹.

  • Data Processing & Analysis: Once the scan is complete, the background-subtracted spectrum will be displayed in absorbance or transmittance mode. Label the significant peaks and compare their wavenumbers to the expected values from Section 2.

  • Post-Analysis Cleaning: Thoroughly clean the sample from the ATR crystal to prepare the instrument for the next user.

Diagram: Synthesis and Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_ftir FTIR Analysis cluster_validation Structure Validation start Starting Materials reaction Chemical Synthesis start->reaction purify Purification (e.g., Column Chromatography) reaction->purify sample_prep Sample Preparation (ATR) purify->sample_prep background Acquire Background Spectrum sample_prep->background sample_scan Acquire Sample Spectrum background->sample_scan process Data Processing (Background Subtraction) sample_scan->process interpret Spectral Interpretation process->interpret compare Compare with Other Methods (NMR, MS) interpret->compare final Structure Confirmed compare->final

Caption: Workflow for the synthesis and characterization of phenyl 4-oxoazepane-1-carboxylate.

Conclusion

FTIR spectroscopy provides a powerful and efficient means of characterizing synthesized phenyl 4-oxoazepane-1-carboxylate. By focusing on the diagnostic carbonyl region (1650-1750 cm⁻¹) and confirming the presence of aromatic and aliphatic C-H stretches, researchers can rapidly gain high-confidence verification of the molecule's key functional groups. While it does not replace the comprehensive structural detail provided by NMR or the molecular weight confirmation from MS, FTIR's speed, simplicity, and precision in functional group analysis establish it as an essential, foundational technique in the synthetic chemistry workflow. This guide equips researchers with the theoretical understanding and practical methodology to leverage FTIR for the successful characterization of this and other novel heterocyclic compounds.

References

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Novak, M., & Hranjec, M. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. International Journal of Molecular Sciences, 23(8), 4287. Available at: [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Available at: [Link]

  • Gore, R. C., et al. (2020). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 54(5), 1040-1082. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones. Available at: [Link]

  • Pinchas, S., & Ben-Ishai, D. (1957). The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. Journal of the American Chemical Society, 79(15), 4099-4103. Available at: [Link]

  • Wade, L. G. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Available at: [Link]

  • International Journal on Advanced Science, Engineering and Information Technology. (n.d.). D. Sample Characterization. Available at: [Link]

  • Fallis, A. G., & Brinza, I. M. (2009). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides. Macromolecules, 32(23), 7679-7683. Available at: [Link]

  • Procter, D. J., et al. (2022). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester Research. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Phenyl 4-oxoazepane-1-carboxylate proper disposal procedures

Comprehensive Safety and Disposal Protocol for Phenyl 4-oxoazepane-1-carboxylate As a Senior Application Scientist in drug development, I recognize that the safe handling and disposal of pharmaceutical intermediates is j...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for Phenyl 4-oxoazepane-1-carboxylate

As a Senior Application Scientist in drug development, I recognize that the safe handling and disposal of pharmaceutical intermediates is just as critical as their synthetic utility. Phenyl 4-oxoazepane-1-carboxylate (CAS: 1798716-06-9) is a highly valuable building block frequently utilized in the synthesis of bioactive small molecules, PROTACs, and targeted inhibitors.

However, its molecular architecture—combining a lipophilic phenyl carbamate moiety with an azepane ring—demands precise operational and logistical control. This guide provides a self-validating, step-by-step protocol for the safe handling and environmental disposal of this compound, ensuring your laboratory maintains the highest standards of safety, compliance, and scientific integrity.

Chemical Profiling & Causality

To design an effective safety protocol, we must first understand the physicochemical behavior of the molecule. The table below summarizes the critical data that dictates our handling logic.

PropertyData / SpecificationOperational Implication (The "Why")
Chemical Name Phenyl 4-oxoazepane-1-carboxylateContains a carbamate linkage susceptible to hydrolysis under extreme pH.
CAS Number 1798716-06-9Unique identifier for waste logging and regulatory compliance.
Molecular Weight 233.27 g/mol Moderate molecular weight; forms fine, potentially respirable powders.
Physical State Solid (typically off-white powder)Risk of aerosolization during weighing; requires draft-controlled environments.
Reactivity Stable under ambient conditionsIncompatible with strong acids/bases and oxidizing agents[1].
Environmental Hazard Potential aquatic toxicityAzepane derivatives and phenyl carbamates are not readily biodegradable[2]. Must never be discharged into municipal drains.

Operational Safety Protocol (Handling & Synthesis)

Every protocol in a high-functioning laboratory must be a self-validating system. Do not merely follow the steps; understand the mechanistic reasoning behind them.

Step 1: Engineering Controls & PPE Selection

  • Action: Conduct all weighing and transfer operations within a Class II Type A2 Biological Safety Cabinet or a calibrated chemical fume hood. Wear nitrile or chloroprene gloves, a fitted lab coat, and chemical splash goggles.

  • Causality: Phenyl 4-oxoazepane-1-carboxylate is lipophilic. While not acutely toxic, standard latex offers insufficient barrier protection against organic permeation if the powder is accidentally dissolved in common synthesis solvents (like DMSO or DCM) on your skin. The fume hood prevents the inhalation of aerosolized micro-particles.

Step 2: Moisture & pH Control

  • Action: Store the compound in a desiccator at room temperature or as specified by the Certificate of Analysis (CoA). Keep away from strong acids or bases.

  • Causality: The carbamate functional group can undergo hydrolysis when exposed to atmospheric moisture and extreme pH, degrading the compound into phenol and azepane derivatives. This not only ruins your synthetic yield but also alters the toxicity profile of the material.

Step 3: Self-Validating Transfer

  • Action: Tare your receiving flask, transfer the required mass, and immediately seal both the source bottle and the flask. Re-weigh the source bottle.

  • Validation: The mass lost from the source bottle must exactly equal the mass gained in the receiving flask. Any discrepancy indicates a spill or aerosolization event that requires immediate remediation.

Proper Disposal Procedures & Logistical Plan

Because phenyl carbamates and nitrogenous heterocycles pose persistence risks in aquatic environments, they must be strictly isolated from standard municipal waste streams[1].

Segregation and Containment Workflow
  • Solid Waste (Powders, contaminated Kimwipes, empty vials):

    • Place all solid residues into a chemically compatible, high-density polyethylene (HDPE) solid waste container.

    • Rule: Do not mix with reactive metals or strong oxidizers to prevent exothermic degradation in the waste bin.

  • Liquid Waste (Reaction mixtures, HPLC effluent):

    • If the compound is dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), route it to the Halogenated Organic Waste carboy.

    • If dissolved in non-halogenated solvents (e.g., Ethyl Acetate, DMSO), route it to the Non-Halogenated Organic Waste carboy.

  • Logging (Self-Validation): Update the laboratory waste manifest immediately. Record the estimated mass/volume of Phenyl 4-oxoazepane-1-carboxylate added. Accurate logging prevents dangerous chemical incompatibilities downstream.

Final Destruction: High-Temperature Incineration
  • Action: Transfer the sealed, logged waste containers to your Environmental Health and Safety (EHS) department for licensed chemical incineration.

  • Causality: Incineration is the only acceptable disposal method. Thermal destruction at temperatures exceeding 800°C completely breaks down the robust azepane ring and carbamate linkage into carbon dioxide, water vapor, and nitrogen oxides (NOx). Modern incinerators utilize scrubbers to capture the NOx, ensuring zero harmful environmental release.

Emergency Spill Response
  • Dry Spill: Do not sweep with a dry brush, which generates dust. Gently cover the powder with a damp, disposable cloth or use a HEPA-filtered vacuum[2]. Place the debris in the solid waste container.

  • Wet Spill (in solvent): Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Once absorbed, scoop the material into a hazardous waste bag using a non-sparking tool. Wash the affected area with soap and water to remove residual lipophilic traces.

Waste Routing Visualization

To ensure absolute clarity in your laboratory's operational logistics, follow this waste segregation decision tree.

G Start Phenyl 4-oxoazepane-1-carboxylate Waste Generation Solid Solid Waste (Powder, Vials, Wipes) Start->Solid Liquid Liquid Waste (Synthesis Solutions) Start->Liquid SolidCont HDPE Solid Waste Container Solid->SolidCont Halogenated Halogenated Solvents (e.g., DCM, Chloroform) Liquid->Halogenated NonHalogenated Non-Halogenated Solvents (e.g., DMSO, EtOAc) Liquid->NonHalogenated Incineration High-Temperature Chemical Incineration (>800°C) SolidCont->Incineration EHS Transfer Halogenated->Incineration Segregated Stream NonHalogenated->Incineration Segregated Stream

Waste segregation and disposal workflow for Phenyl 4-oxoazepane-1-carboxylate.

References

  • Sigma-Aldrich. "SAFETY DATA SHEET: Phenyl carbamate". MilliporeSigma. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Phenyl 4-oxoazepane-1-carboxylate

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a systematic framework of risk mitigation grounded in physicochemical reality. Phenyl 4-oxoazepane-1-carboxylat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a systematic framework of risk mitigation grounded in physicochemical reality. Phenyl 4-oxoazepane-1-carboxylate (CAS: 1798716-06-9)[1] is a highly valuable intermediate in the synthesis of conformationally restricted pharmaceutical therapeutics. However, its structural features demand rigorous operational respect.

The presence of the phenyl carboxylate moiety renders this molecule an active electrophile. When exposed to physiological environments, it can undergo nucleophilic attack by proteins in the epidermis or ocular mucosa. This reactivity is the fundamental mechanism behind its hazard profile. To ensure absolute safety, the following protocols are designed as self-validating systems: every piece of personal protective equipment (PPE) and every procedural step directly neutralizes a specific physicochemical threat posed by the compound.

Quantitative Hazard Data

The following table summarizes the Globally Harmonized System (GHS) classifications for Phenyl 4-oxoazepane-1-carboxylate to inform our risk assessment[2].

Hazard ClassificationHazard CodeCausality & Operational Implication
Acute Toxicity (Oral, Dermal, Inhalation) H302 + H312 + H332Systemic absorption risk. Mandates multi-layer barrier protection and strict prevention of aerosolization.
Skin Irritation (Category 2) H315Electrophilic reactivity with skin proteins. Requires chemically resistant elastomeric gloves (e.g., Nitrile).
Eye Irritation (Category 2A) H319High risk of severe mucosal damage. Necessitates orbital-sealing eyewear.
Specific Target Organ Toxicity (STOT SE 3) H336May cause CNS depression (drowsiness/dizziness). Dictates mandatory use of active engineering controls (fume hood).

Systematic PPE Matrix & Causality

Do not treat PPE as a uniform requirement; treat it as a targeted defense mechanism.

  • Hand Protection: Double-Gloved Nitrile (Minimum 0.11 mm thickness)

    • Causality : Phenyl 4-oxoazepane-1-carboxylate is highly lipophilic and is often handled alongside aggressive organic solvents (e.g., DCM, DMF) during synthesis. Latex provides poor resistance to these solvents and organic electrophiles. Nitrile offers superior chemical resistance. Double-gloving ensures that if the outer glove is compromised by a highly concentrated solvent solution, the inner glove provides a secondary barrier during immediate doffing.

  • Eye Protection: Snug-Fitting Chemical Splash Goggles

    • Causality : Standard safety glasses leave the orbital bone exposed. Because this compound is an irritating powder (H319)[2], micro-particulates can easily bypass standard glasses via ambient air currents. Splash goggles create an airtight mucosal seal.

  • Body Protection: Knit-Cuff, Flame-Retardant Lab Coat

    • Causality : The most common vector for dermal exposure (H312)[2] is the gap between the glove and the sleeve. Knit cuffs physically bridge this gap. A fluid-resistant, flame-retardant material (like Nomex) is required because the compound is frequently reacted under inert, potentially flammable conditions.

  • Respiratory & Engineering Controls: Class II Fume Hood

    • Causality : To mitigate the inhalation (H332) and STOT SE 3 (H336) risks[2], all operations must occur in a chemical fume hood with a verified face velocity of 80-100 feet per minute (fpm). This creates a negative pressure zone that physically pulls aerosolized particles away from the operator's breathing zone.

Standard Operating Procedure (SOP): Handling & Transfer

The following step-by-step methodology ensures a self-validating workflow where the completion of one step guarantees the safety of the next.

Step 1: Pre-Operational Assessment Verify fume hood alarms are silent and the sash is positioned at the certified height. Line the work surface with a poly-backed, absorbent bench pad to trap micro-spills.

Step 2: Static Mitigation Phenyl 4-oxoazepane-1-carboxylate is a fine powder. Use an anti-static gun (e.g., Zerostat) on the weighing spatula and the tared weigh boat. Causality: Electrostatic repulsion causes fine powders to "jump" and aerosolize, creating an immediate inhalation hazard. Discharging the equipment neutralizes this risk.

Step 3: Enclosed Weighing Transfer the required mass using a micro-spatula. Do not transport the dry powder across the lab; keep the weigh boat deep inside the fume hood.

Step 4: In-Situ Solubilization Dissolve the compound in your reaction solvent (e.g., anhydrous THF or DCM) inside the fume hood before transferring it to the main reaction vessel. Causality: Handling the material in a liquid state drastically reduces the inhalation hazard associated with airborne particulates during subsequent transfers.

Step 5: Closed-System Transfer Use a sealed syringe or cannula under positive nitrogen/argon pressure to transfer the dissolved compound into the reaction flask.

HandlingWorkflow PreOp 1. Environmental Control Verify Hood Velocity (80-100 fpm) PPE 2. Don Targeted PPE Nitrile, Goggles, Knit-Cuff Coat PreOp->PPE Static 3. Static Mitigation Discharge Static to Prevent Aerosols PPE->Static Transfer 4. In-Situ Solubilization Dissolve Powder Inside Hood Static->Transfer Waste 5. Decontamination Wet-Wipe & Segregate Waste Transfer->Waste

Step-by-step operational workflow for handling Phenyl 4-oxoazepane-1-carboxylate safely.

Decontamination & Waste Logistics

A protocol is only as strong as its disposal plan. Improper cleanup is a primary cause of secondary exposure.

  • Spill Response (Solid) : Never dry-sweep a powder spill of Phenyl 4-oxoazepane-1-carboxylate. Dry sweeping aerosolizes the toxic dust. Instead, gently cover the spill with absorbent Kimwipes dampened with a compatible solvent (e.g., isopropanol or ethanol). Allow the solvent to dissolve the compound, wipe it up, and wash the surface with strong detergent and water.

  • Waste Segregation :

    • Solid Waste: All contaminated gloves, weigh boats, and bench pads must be placed in a heavy-duty, sealable poly-bag inside the fume hood before being transferred to the centralized solid hazardous waste drum.

    • Liquid Waste: Segregate reaction filtrates and solvent washes into designated Halogenated or Non-Halogenated organic waste carboys, depending on the solvent matrix used during solubilization. Ensure the waste container is explicitly labeled with "Contains Acute Toxicant / Azepane Derivative."

References

  • Title : phenyl 4-oxoazepane-1-carboxylate — Chemical Substance Information Source : NextSDS Substance Database URL : [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl 4-oxoazepane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Phenyl 4-oxoazepane-1-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.